GC373
説明
特性
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl]amino]pentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-14(2)10-18(24-21(28)29-13-15-6-4-3-5-7-15)20(27)23-17(12-25)11-16-8-9-22-19(16)26/h3-7,12,14,16-18H,8-11,13H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)/t16?,17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYENXTYKACLCGO-FQECFTEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201104180 | |
| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1333231-44-9 | |
| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1333231-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201104180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of GC373 on the Main Protease (Mpro)
Abstract
The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is an indispensable enzyme for viral replication, processing viral polyproteins into functional units.[1][2] Its essential role and high conservation among coronaviruses make it a prime target for antiviral drug development.[2][3] this compound, a dipeptide-based protease inhibitor, has emerged as a potent inhibitor of SARS-CoV-2 Mpro.[4] Originally developed as the active aldehyde form of the prodrug GC376 for treating feline infectious peritonitis (FIP), this compound has demonstrated significant efficacy against SARS-CoV-2.[2][5] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its covalent interaction with Mpro, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.
Core Mechanism of Action: Covalent Inhibition
This compound functions as a potent, reversible covalent inhibitor of the SARS-CoV-2 Mpro.[4][6] The inhibition mechanism is centered on the interaction between the inhibitor's aldehyde "warhead" and the catalytic dyad of the Mpro active site, which consists of Cysteine-145 (Cys145) and Histidine-41 (His41).[6]
Upon entering the active site, the aldehyde group of this compound is subjected to a nucleophilic attack by the thiol group of the catalytic Cys145 residue.[2] This results in the formation of a stable, yet reversible, hemithioacetal covalent bond.[5][6] This covalent modification of the active site cysteine effectively blocks the enzyme's ability to bind and cleave its natural polypeptide substrates, thereby halting the viral replication cycle.[1]
The prodrug form, GC376, is a bisulfite adduct of this compound. In an aqueous environment or in vivo, GC376 readily converts to the active aldehyde form, this compound, which can then inhibit the protease.[7]
Detailed Binding Site Interactions
Crystallographic studies have elucidated the specific interactions that stabilize this compound within the Mpro active site (PDB Code: 6WTJ).[1][8]
-
Covalent Adduct Formation: The primary interaction is the covalent bond formed between the aldehyde carbon of this compound and the sulfur atom of Cys145.[1][5][8]
-
Oxyanion Hole Stabilization: The resulting oxyanion is stabilized by a network of hydrogen bonds with the backbone amides of residues Gly143, Ser144, and Cys145, which form the oxyanion hole.[1][5]
-
P1 Position: The γ-lactam ring at the P1 position of this compound fits into the S1 substrate-binding pocket.
-
P2 Position: The leucine side chain at the P2 position is stabilized within a hydrophobic pocket formed by His41, Met49, and Met165.[1][5]
-
Hydrogen Bonding Network: Additional stability is conferred by hydrogen bonds between the inhibitor and the side chains of His163 and the side chain and backbone of Glu166.[1][5]
These extensive interactions ensure a high-affinity binding and potent inhibition of the enzyme's catalytic function.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its prodrug GC376 has been quantified through various biochemical assays. The following tables summarize the key kinetic and binding parameters reported in the literature.
| Inhibitor | Target Protease | Parameter | Value | Reference |
| This compound | SARS-CoV-2 Mpro | IC₅₀ | 0.40 µM | [9] |
| This compound | SARS-CoV-2 Mpro | Kd | 0.15 µM | [4][10] |
| GC376 | SARS-CoV-2 Mpro | EC₅₀ | 0.91 µM | [2] |
| GC376 | FIPV Mpro | Kᵢ | Lower nM range | [3] |
| GC376 | SARS-CoV Mpro | Kᵢ | Nanomolar range |
Table 1: Summary of reported inhibitory and binding constants for this compound and GC376 against coronavirus Mpro.
Visualizations of Mechanism and Workflows
This compound Covalent Inhibition Mechanism
Caption: Covalent modification of Mpro's catalytic Cys145 by this compound.
Logical Relationship of this compound Action
Caption: Pathway from prodrug activation to blockage of viral replication.
Standard Experimental Workflow
Caption: Experimental pipeline for evaluating Mpro inhibitors like this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and Mpro.
Recombinant Mpro Expression and Purification
This protocol outlines a standard procedure for producing active SARS-CoV-2 Mpro in E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector (e.g., pET-based) containing the gene for SARS-CoV-2 Mpro, often with an N-terminal His-tag for purification.[11]
-
Culture Growth: Inoculate a single colony into LB medium with appropriate antibiotic selection (e.g., 100 µg/mL ampicillin) and grow overnight. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (A₆₀₀) reaches 0.6–0.8.[11][12]
-
Induction: Induce protein expression by adding isopropyl-β-D-thiogalactoside (IPTG) to a final concentration of 0.2-0.5 mM. Continue incubation at a lower temperature (e.g., 20-30°C) for 8-14 hours to enhance soluble protein production.[11][12]
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris pH 8.0, 300-500 mM NaCl, 20 mM imidazole, 1 mM DTT). Lyse the cells using sonication on ice.[11]
-
Clarification: Clarify the lysate by high-speed centrifugation (e.g., 48,000 x g for 30 min at 4°C) to remove cell debris.[11]
-
Affinity Chromatography: Load the supernatant onto a HisTrap HP column (or similar Ni-NTA resin) equilibrated with lysis buffer. Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration).[11]
-
Elution: Elute the bound Mpro using a linear gradient of elution buffer (e.g., 20 mM Tris pH 8.0, 500 mM NaCl, 500 mM imidazole, 1 mM DTT).[11]
-
Dialysis and Storage: Pool the fractions containing pure Mpro, dialyze against a storage buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA), and store at -80°C.
FRET-based Enzyme Inhibition Assay (for IC₅₀ Determination)
This fluorescence resonance energy transfer (FRET) assay measures the cleavage of a fluorogenic peptide substrate by Mpro.
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Bis-Tris (or Tris/NaPO₄) pH 7.0-7.8, 150 mM NaCl, 1 mM DTT.[5][11]
-
Mpro Enzyme: Dilute purified Mpro in assay buffer to a final concentration of approximately 80 nM.[5]
-
FRET Substrate: A synthetic peptide mimicking an Mpro cleavage site, flanked by a fluorophore (e.g., 5-carboxyfluorescein) and a quencher (e.g., DABCYL). A common substrate is Abz-SVTLQSG-Y(NO2)-R. Dilute to a stock concentration for a final assay concentration of ~100 µM.[5][13]
-
Inhibitor (this compound): Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well black microplate, add the Mpro enzyme solution.[14]
-
Add varying concentrations of the this compound inhibitor (or DMSO for control) to the wells.
-
Incubate the enzyme-inhibitor mixture at 37°C for 10-30 minutes to allow for binding.[5][14]
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.[5]
-
Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths depend on the specific FRET pair). Cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescence signal.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using the GraphPad Prism software) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[5]
-
Isothermal Titration Calorimetry (ITC) (for Kd Determination)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
Buffer: Prepare a dialysis buffer (e.g., 25 mM Tris-HCl pH 7.2, 20-50 mM NaCl, 1 mM TCEP).[10]
-
Protein (Mpro): Dialyze the purified Mpro extensively against the ITC buffer to minimize buffer mismatch effects. After dialysis, determine the precise protein concentration. Prepare the Mpro solution to a final concentration of 30-50 µM to be placed in the sample cell.[10]
-
Ligand (this compound): Dissolve this compound in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration (e.g., 300-500 µM) for the syringe.[10]
-
-
ITC Experiment:
-
Perform the experiment on a MicroCal ITC200 or similar instrument at a constant temperature (e.g., 25-28°C).[10][15]
-
Load the Mpro solution into the sample cell and the this compound solution into the injection syringe.
-
Set up an injection series, typically consisting of one initial small injection (e.g., 0.4 µL) followed by 19-20 larger injections (e.g., 2 µL) at timed intervals (e.g., 220 seconds) to allow the system to return to thermal equilibrium.[15]
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using analysis software (e.g., Origin).[15] This fitting provides the binding affinity (Kₐ, from which Kd = 1/Kₐ is calculated), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event.[10][15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 4. GC-373 | SARS-CoV-2 Mpro inhibitor | Probechem Biochemicals [probechem.com]
- 5. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Unmasking the Conformational Stability and Inhibitor Binding to SARS-CoV-2 Main Protease Active Site Mutants and Miniprecursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
What is the antiviral spectrum of GC373?
An In-depth Technical Guide to the Antiviral Spectrum of GC373
Introduction
This compound is a dipeptidyl aldehyde that has emerged as a potent, broad-spectrum antiviral agent. It is the active form of the prodrug GC376, a bisulfite adduct salt.[1][2] Originally developed as an inhibitor for feline infectious peritonitis (FIP), a fatal disease in cats caused by a feline coronavirus (FCoV), its mechanism of action has proven effective against a wide range of viruses.[3][4] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.
Mechanism of Action
The primary target of this compound is the 3C-like protease (3CLpro), also known as the main protease (Mpro), or the related 3C protease (3Cpro).[5][6] These viral proteases are essential for the replication of a large group of positive-sense RNA viruses, often classified within the "picornavirus-like supercluster".[5][7] The protease's function is to cleave the large viral polyprotein, which is translated from the viral RNA upon host cell entry, into individual functional non-structural proteins necessary for viral replication and transcription.[6][8]
This compound acts as a covalent inhibitor. Its aldehyde "warhead" forms a reversible covalent bond with the nucleophilic cysteine residue within the catalytic dyad (or triad) of the protease active site, creating a hemithioacetal.[3][9][10] This binding event blocks the protease's catalytic activity, thereby halting the polyprotein processing and ultimately inhibiting viral replication.[11]
Antiviral Spectrum and Efficacy
This compound exhibits broad-spectrum activity against viruses possessing 3C or 3C-like proteases. Its efficacy has been demonstrated across three major viral families: Coronaviridae, Caliciviridae, and Picornaviridae.[5][7]
Coronaviridae
This compound has shown significant inhibitory effects against a wide range of coronaviruses. It was notably investigated during the COVID-19 pandemic for its potent activity against SARS-CoV-2.[3][4][11]
| Virus | Assay Type | Cell Line | IC50 (μM) | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Mpro Enzyme Assay | - | 0.40 ± 0.05 | - | - | - | [3] |
| SARS-CoV-2 | Plaque Reduction | Vero E6 | - | 1.5 | >200 | >133 | [3] |
| SARS-CoV | Mpro Enzyme Assay | - | 0.070 ± 0.02 | - | - | - | [3] |
| Feline Coronavirus (FCoV) | Cell-based Assay | CRFK cells | - | Potent | - | - | [12] |
| MERS-CoV | Cell-based Assay | - | - | 0.5 | - | - | [3] |
| TGEV, MHV, 229E, BCV | Cell-based Assay | Various | - | Nanomolar to low Micromolar | High | High | [5] |
Caliciviridae and Picornaviridae
This compound is effective against numerous members of the Caliciviridae and Picornaviridae families, which are common causes of gastroenteritis and respiratory illnesses. However, its efficacy can vary between different viruses within these families.[5]
| Virus Family | Virus Examples | Assay Type | IC50 (μM) Range | EC50 (μM) Range | Notes | Reference(s) |
| Caliciviridae | Norwalk virus (NV), Murine Norovirus (MNV-1) | Enzyme/Cell-based | 0.61 - 3.48 | Nanomolar to low Micromolar | Minimally effective against Feline Calicivirus (FCV). | [5][12] |
| Picornaviridae | Human Rhinovirus (HRV), Enterovirus 71 (EV71), Poliovirus (PV), Foot-and-Mouth Disease Virus (FMDV) | Enzyme/Cell-based | 0.61 - 3.48 | Nanomolar to low Micromolar | Not effective against Hepatitis A Virus (HAV). | [5][13] |
Experimental Protocols
The quantitative data presented above were derived from standardized in vitro assays designed to measure enzyme inhibition, viral replication inhibition, and cytotoxicity.
Protease Inhibition Assay (IC50 Determination)
This assay directly measures the ability of this compound to inhibit the catalytic activity of the purified viral protease.
-
Principle: A Förster Resonance Energy Transfer (FRET) peptide substrate is used. This substrate contains a fluorophore and a quencher. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Methodology:
-
Recombinant viral 3CLpro or 3Cpro is expressed and purified.
-
The protease (e.g., 80 nM of SARS-CoV-2 Mpro) is pre-incubated with varying concentrations of this compound for a set period (e.g., 10 minutes at 37°C).[3]
-
The FRET substrate (e.g., 100 μM) is added to initiate the reaction.[3]
-
Fluorescence is monitored over time using a plate reader.
-
The rate of substrate cleavage is calculated for each inhibitor concentration.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
-
Plaque Reduction Assay (EC50 Determination)
This cell-based assay measures the ability of a compound to inhibit the replication and spread of a virus, resulting in a reduction of visible "plaques" or areas of cell death.
-
Principle: Lytic viruses, when grown on a confluent monolayer of susceptible cells, create localized zones of cell destruction known as plaques. The number of plaques is proportional to the amount of infectious virus. An effective antiviral will reduce the number or size of these plaques.
-
Methodology:
-
A confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is prepared in multi-well plates.
-
Cells are infected with the virus at a low multiplicity of infection (MOI) (e.g., 0.0001 pfu/cell) in the presence of serial dilutions of this compound.[3]
-
After an adsorption period (e.g., 1 hour), the virus-drug mixture is removed.[3]
-
The cell monolayer is overlaid with a semi-solid medium (e.g., containing Avicel or agar) mixed with the corresponding concentrations of this compound. This overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.
-
Plates are incubated for a period sufficient for plaque formation (e.g., 48 hours).[3]
-
Cells are fixed (e.g., with 10% formaldehyde) and stained (e.g., with 0.5% crystal violet) to visualize the plaques.[3]
-
Plaques are counted, and the percentage of inhibition is calculated relative to a no-drug control.
-
The half-maximal effective concentration (EC50) is calculated using non-linear regression analysis.[3]
-
References
- 1. GC-373 | SARS-CoV-2 Mpro inhibitor | Probechem Biochemicals [probechem.com]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Used For Cat Coronavirus Infections Fast-Tracked For Clinical Trial In Humans With Covid-19 [forbes.com]
- 5. journals.asm.org [journals.asm.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Broad-spectrum antivirals against 3C or 3C-like proteases of picornaviruses, noroviruses, and coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. journals.asm.org [journals.asm.org]
- 13. DSpace [kuscholarworks.ku.edu]
An In-depth Technical Guide to the Discovery and Development of GC373
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC373 is a potent, broad-spectrum antiviral compound that has garnered significant attention for its activity against a range of coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its evaluation as a promising antiviral candidate.
Initially investigated for the treatment of feline infectious peritonitis (FIP), a fatal coronavirus infection in cats, this compound and its prodrug, GC376, have demonstrated robust inhibitory activity against the main protease (Mpro), also known as the 3C-like protease (3CLpro), of various coronaviruses.[1][3][4][5] The essential role of Mpro in the viral life cycle, coupled with its conservation across different coronaviruses, makes it an attractive target for antiviral drug development.[1] This guide will delve into the specifics of this compound's interaction with Mpro, summarize its in vitro efficacy, and provide detailed protocols for key experimental assays, offering a valuable resource for researchers in the field of antiviral drug discovery and development.
Mechanism of Action
This compound is a dipeptide-based protease inhibitor that functions as a competitive inhibitor of the viral Mpro.[1] It is often administered as its prodrug, GC376, a bisulfite adduct which is more water-soluble.[4] In vivo, GC376 is readily converted to the active aldehyde form, this compound.[4]
The mechanism of inhibition involves the formation of a covalent bond between the aldehyde "warhead" of this compound and the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the protease.[2] This interaction forms a reversible hemithioacetal, effectively blocking the enzyme's ability to cleave the viral polyproteins into their functional units.[2][6] This disruption of polyprotein processing is critical as it halts viral replication and transcription.[1] X-ray crystallography studies have elucidated the precise binding mode of this compound within the Mpro active site, providing a structural basis for its inhibitory activity and a foundation for the design of next-generation inhibitors.
Quantitative Data
In Vitro Enzyme Inhibition
The inhibitory activity of this compound and its prodrug GC376 against the Mpro of various coronaviruses has been quantified using Fluorescence Resonance Energy Transfer (FRET) assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Protease | IC50 (µM) | Reference |
| This compound | SARS-CoV-2 Mpro | 0.40 ± 0.05 | [2] |
| GC376 | SARS-CoV-2 Mpro | 0.19 ± 0.04 | [2] |
| GC376 | SARS-CoV-2 Mpro | 0.89 | [4] |
| This compound | SARS-CoV Mpro | 0.070 ± 0.02 | [2] |
| GC376 | SARS-CoV Mpro | 0.05 ± 0.01 | [2] |
| GC376 | Feline Coronavirus (FCoV) Mpro | 0.49 ± 0.07 | [2] |
| GC376 | Ferret Coronavirus Mpro | 1.33 ± 0.19 | [2] |
| GC376 | Mink Coronavirus Mpro | 1.44 ± 0.38 | [2] |
In Vitro Antiviral Activity
The efficacy of this compound and GC376 in inhibiting viral replication in cell culture has been assessed through various assays, including plaque reduction assays and cytopathic effect (CPE) inhibition assays. The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) values are presented below.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | 1.5 | >200 | >133 | [7] |
| GC376 | SARS-CoV-2 | Vero E6 | 0.92 | >200 | >217 | [7] |
| GC376 | SARS-CoV-2 | Vero E6 | 3.37 | Not Specified | Not Specified | [4] |
In Vivo Pharmacokinetics
Pharmacokinetic studies of GC376 have been conducted in animal models to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key pharmacokinetic parameters.
| Animal Model | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Bioavailability (%) | Reference |
| Mice (BALB/c) | Intramuscular (i.m.) | 111 | 0.22 ± 0.07 | Not Specified | Not Specified | Not Specified | [7] |
| Cats | Not Specified | Not Specified | Favorable | Favorable | Favorable | Favorable | [3] |
Experimental Protocols
3CLpro/Mpro Inhibition Assay (FRET-based)
This protocol describes a common method to determine the IC50 values of inhibitors against viral 3CLpro.
-
Reagents and Materials:
-
Recombinant 3CLpro
-
Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound/GC376) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of 3CLpro to each well of the microplate.
-
Add the serially diluted test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines the steps to determine the EC50 of antiviral compounds in a cell-based assay.
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock (e.g., SARS-CoV-2)
-
Test compounds (this compound/GC376)
-
Overlay medium (e.g., growth medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution
-
-
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in infection medium (e.g., DMEM with 2% FBS).
-
Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the serially diluted test compounds in the overlay medium to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the compound concentration.
-
Cytotoxicity Assay (CellTiter-Glo®)
This protocol is used to determine the CC50 of compounds.
-
Reagents and Materials:
-
Vero E6 cells
-
Complete growth medium
-
Test compounds (this compound/GC376)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
-
-
Procedure:
-
Seed Vero E6 cells in a 96-well opaque-walled plate.
-
After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion
This compound has emerged as a highly promising antiviral candidate with a well-defined mechanism of action and potent in vitro activity against a range of coronaviruses. Its development from a veterinary therapeutic for FIP to a potential treatment for human coronavirus infections, including COVID-19, highlights the value of a "One Health" approach to drug discovery. The comprehensive data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and related Mpro inhibitors. Future studies will likely focus on optimizing its pharmacokinetic properties, evaluating its efficacy in advanced in vivo models, and ultimately, assessing its safety and efficacy in human clinical trials.
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The preclinical inhibitor GS441524 in combination with GC376 efficaciously inhibited the proliferation of SARS-CoV-2 in the mouse respiratory tract - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis of GC373 Inhibition of 3CL Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biochemical basis of GC373's inhibition of the 3C-like protease (3CLpro), a critical enzyme in the life cycle of various coronaviruses, including SARS-CoV-2. This compound, and its prodrug form GC376, have demonstrated potent antiviral activity, making them significant candidates for therapeutic development. This document outlines the molecular interactions, quantitative inhibitory data, and the detailed experimental protocols used to elucidate the mechanism of action.
Mechanism of Inhibition
This compound is a peptidomimetic inhibitor that targets the catalytic dyad of the 3CLpro active site. The inhibition mechanism is characterized by the formation of a covalent bond between the aldehyde warhead of this compound and the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) of the enzyme. This interaction effectively blocks the substrate-binding pocket and inactivates the protease, thereby preventing the proteolytic processing of viral polyproteins necessary for viral replication.
Upon administration, the prodrug GC376, a bisulfite adduct, is converted to its active aldehyde form, this compound. The key molecular interactions stabilizing the this compound-3CLpro complex include:
-
Covalent Bonding: The aldehyde carbon of this compound is nucleophilically attacked by the sulfur atom of the catalytic Cys145, forming a stable hemithioacetal covalent bond.
-
Hydrogen Bonding: The inhibitor is further stabilized within the active site by a network of hydrogen bonds. Key interactions involve the backbone amides of residues such as Gly143, Ser144, and Cys145, which form an oxyanion hole that stabilizes the negatively charged oxygen of the hemithioacetal. Additional hydrogen bonds are formed with the side chains of residues like His163 and Glu166.
-
Hydrophobic Interactions: The P2 position of this compound, typically a leucine or a similar hydrophobic group, is stabilized in a hydrophobic pocket formed by residues such as His41, Met49, and Met165.
The formation of this covalent complex is a crucial aspect of the potent inhibitory activity of this compound against a broad range of coronaviruses.
Quantitative Inhibition Data
The inhibitory potency of this compound and its prodrug GC376 has been quantified against the 3CLpro from various coronaviruses using multiple biochemical and biophysical assays. The following table summarizes key quantitative data from published studies.
| Inhibitor | Target Protease | Assay Type | IC50 (μM) | Ki (nM) | KD (μM) | Reference |
| This compound | SARS-CoV-2 Mpro | FRET | 0.40 ± 0.05 | - | - | [1] |
| GC376 | SARS-CoV-2 Mpro | FRET | 0.19 ± 0.04 | 40 | 1.6 | [1][2] |
| GC376 | SARS-CoV Mpro | FRET | - | 20 | - | [3] |
| GC376 | FIPV Mpro | FRET | - | 2.1 | - | [3] |
| This compound | SARS-CoV-2 Mpro | - | - | - | 0.15 | [4] |
| GC376 | MERS-CoV Mpro | FRET | 1.56 | - | - | [2] |
| GC376 | PEDV Mpro | FRET | 1.11 | - | - | [2] |
| GC376 | TGEV Mpro | FRET | 0.82 | - | - | [2] |
FRET: Fluorescence Resonance Energy Transfer; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; KD: Dissociation constant; FIPV: Feline Infectious Peritonitis Virus; MERS-CoV: Middle East Respiratory Syndrome Coronavirus; PEDV: Porcine Epidemic Diarrhea Virus; TGEV: Transmissible Gastroenteritis Coronavirus.
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the interaction between this compound and 3CLpro.
Recombinant Protein Expression and Purification of SARS-CoV-2 Mpro
Objective: To produce highly pure and active SARS-CoV-2 Mpro for structural and biochemical studies.
Protocol:
-
Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro is synthesized and cloned into an expression vector, such as pET-28a(+), often with an N-terminal His-tag for purification.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Cell Culture and Induction:
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking.
-
The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature, typically 16-20°C, for 16-20 hours to enhance protein solubility.
-
-
Cell Lysis:
-
Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Cells are lysed by sonication or high-pressure homogenization on ice. The lysate is then clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged Mpro is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Cleavage and Further Purification:
-
If necessary, the His-tag is cleaved by incubation with a specific protease (e.g., TEV or thrombin) overnight at 4°C.
-
The cleaved protein is further purified by size-exclusion chromatography to remove the cleaved tag, uncleaved protein, and any remaining impurities.
-
-
Protein Concentration and Storage: The purified protein is concentrated using centrifugal filter units and the final concentration is determined by measuring the absorbance at 280 nm. The protein is stored at -80°C in a suitable buffer.
X-ray Crystallography of the Mpro-GC373 Complex
Objective: To determine the three-dimensional structure of 3CLpro in complex with this compound to visualize the binding mode and key interactions.
Protocol:
-
Protein-Inhibitor Complex Formation: Purified Mpro is incubated with a 5-10 fold molar excess of this compound for several hours at 4°C to ensure complete complex formation.
-
Crystallization Screening:
-
The Mpro-GC373 complex is concentrated to 5-10 mg/mL.
-
Initial crystallization conditions are screened using commercially available sparse-matrix screens via the sitting-drop or hanging-drop vapor diffusion method. Drops are typically set up by mixing equal volumes of the protein-inhibitor complex and the reservoir solution.
-
-
Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) are optimized to obtain diffraction-quality crystals.
-
Data Collection:
-
Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol).
-
The crystals are then flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed, integrated, and scaled.
-
The structure is solved by molecular replacement using a previously determined apo-Mpro structure as a search model.
-
The model is then refined through iterative cycles of manual model building and computational refinement. The inhibitor is modeled into the electron density map.
-
The final structure is validated for its geometric quality.
-
Fluorescence Resonance Energy Transfer (FRET)-based Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against 3CLpro.
Protocol:
-
Assay Principle: A fluorogenic peptide substrate containing a 3CLpro cleavage sequence is flanked by a fluorescent donor (e.g., Edans) and a quencher (e.g., Dabcyl). In the intact substrate, the fluorescence is quenched. Upon cleavage by 3CLpro, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Reagents and Buffers:
-
Assay buffer: e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Purified 3CLpro enzyme.
-
FRET peptide substrate.
-
This compound inhibitor at various concentrations.
-
-
Assay Procedure:
-
The assay is typically performed in a 96- or 384-well plate format.
-
A serial dilution of this compound in assay buffer is prepared.
-
A fixed concentration of 3CLpro (in the low nanomolar range) is pre-incubated with the different concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FRET substrate to a final concentration near its Km value.
-
The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for Edans/Dabcyl pair).
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by fitting the dose-response curve (percent inhibition vs. log[inhibitor]) to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to 3CLpro, including the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Purified 3CLpro and this compound are extensively dialyzed against the same buffer (e.g., 25 mM Tris-HCl pH 7.3, 150 mM NaCl) to minimize buffer mismatch effects.
-
The concentrations of the protein and inhibitor are accurately determined.
-
-
ITC Experiment:
-
The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is filled with the 3CLpro solution (typically in the low micromolar range).
-
The injection syringe is filled with the this compound solution at a concentration 10-20 times that of the protein.
-
A series of small, precisely measured injections of this compound are made into the sample cell. The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw ITC data (heat flow vs. time) are integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.
-
The binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters: KD, ΔH, and n.
-
Visualizations
Mechanism of this compound Inhibition of 3CLpro
Caption: Covalent inhibition of 3CLpro by this compound.
Experimental Workflow for 3CLpro Inhibitor Characterization
Caption: Workflow for characterizing 3CLpro inhibitors.
References
- 1. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unmasking the Conformational Stability and Inhibitor Binding to SARS-CoV-2 Main Protease Active Site Mutants and Miniprecursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of GC373's Antiviral Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of GC373, a potent broad-spectrum antiviral agent. This compound is a dipeptide-based protease inhibitor that has demonstrated significant efficacy against a range of viruses, most notably coronaviruses, including SARS-CoV-2. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, and provides comprehensive experimental protocols for its characterization.
Core Mechanism of Action
This compound is the active aldehyde form of the prodrug GC376.[1] Its primary antiviral mechanism involves the potent and reversible inhibition of the main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[2][3] Mpro plays a crucial role in the post-translational processing of viral polyproteins, which are cleaved into individual functional proteins necessary for viral assembly and propagation.[2][3]
This compound covalently binds to the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the protease.[2][4] This interaction proceeds via the reversible formation of a hemithioacetal.[2][4] By blocking the activity of Mpro, this compound effectively halts the viral replication cycle.[3]
Quantitative Antiviral Activity and Cytotoxicity
The in vitro efficacy of this compound has been evaluated against several coronaviruses. The following table summarizes key quantitative data from these studies, including the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50) against the viral protease, and the 50% cytotoxic concentration (CC50) in various cell lines.
| Parameter | Virus/Protease | Cell Line | Value (µM) | Reference(s) |
| EC50 | SARS-CoV-2 | Vero E6 | 1.5 | [5] |
| IC50 | SARS-CoV-2 Mpro | - | 0.40 ± 0.05 | [5] |
| IC50 | SARS-CoV Mpro | - | 0.070 ± 0.02 | [5] |
| CC50 | - | Vero E6 | >200 | [5] |
| CC50 | - | A549 | >200 | [5] |
Key Experimental Protocols
Detailed methodologies for the in vitro characterization of this compound are provided below. These protocols are essential for researchers aiming to replicate or build upon existing findings.
Mpro Inhibition Assay (FRET-based)
This assay biochemically quantifies the inhibitory activity of this compound against the viral main protease using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant viral Mpro
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
This compound compound
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant Mpro to each well, followed by the different concentrations of this compound. Include a no-inhibitor control.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 420 nm emission for the Abz/Y(NO2) pair) over time.[6]
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Plaque Reduction Assay
This cell-based assay determines the antiviral activity of this compound by quantifying the reduction in the formation of viral plaques.[7]
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
This compound compound
-
Cell culture medium (e.g., MEM)
-
Semi-solid overlay medium (e.g., containing Avicel RC-591 or agarose)[5][8]
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.5% w/v crystal violet)[5]
-
6- or 12-well cell culture plates
Procedure:
-
Seed host cells in culture plates and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the culture medium from the cells and infect the monolayers with the virus-compound mixtures.[7]
-
After a 1-hour adsorption period, remove the inoculum.[5]
-
Overlay the cell monolayers with the semi-solid overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 48 hours for SARS-CoV-2).[5]
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with the staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the no-compound control and determine the EC50 value.[5]
Virus Yield Reduction Assay
This assay measures the ability of this compound to inhibit the production of infectious virus particles.[9][10]
Materials:
-
Susceptible host cells (e.g., Vero E6)
-
Virus stock
-
This compound compound
-
Cell culture medium
-
96-well plates for titration
Procedure:
-
Infect confluent monolayers of host cells with the virus at a specific multiplicity of infection (MOI), for example, 0.01.[5][11]
-
After a 1-hour adsorption period, wash the cells and add a culture medium containing serial dilutions of this compound.
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).[5][11]
-
Harvest the cell culture supernatants.
-
Determine the viral titer in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 assay.[10]
-
Alternatively, viral RNA can be isolated from the supernatants and quantified by qRT-PCR.[5]
-
Plot the reduction in viral titer or RNA levels against the this compound concentration to evaluate its inhibitory effect.
Cytotoxicity Assay
This assay evaluates the toxicity of this compound to the host cells to determine its therapeutic index.
Materials:
-
Host cells (e.g., Vero E6, A549)
-
This compound compound
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)[5]
-
96-well clear-bottom white plates (for luminescence) or clear plates (for colorimetric assays)
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Add serial dilutions of this compound to the cells. Include a no-compound control.
-
Incubate the plates for a duration relevant to the antiviral assays (e.g., 24-48 hours).[5]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using the appropriate plate reader.
-
Calculate the percentage of cell viability relative to the no-compound control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to determine the CC50 value.[5]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the general workflows of the key in vitro assays.
Caption: Mechanism of action of this compound targeting viral Mpro.
Caption: Workflow for the plaque reduction assay.
Caption: Workflow for the virus yield reduction assay.
References
- 1. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
GC373: A 3C-Like Protease Inhibitor for the Treatment of Feline Infectious Peritonitis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Feline infectious peritonitis (FIP) is an immune-mediated, fatal disease caused by a mutated feline coronavirus (FCoV).[1] Historically, a diagnosis of FIP was a death sentence for cats.[2][3] The landscape of FIP treatment has been dramatically altered by the development of targeted antiviral therapies. Among the most significant are small-molecule inhibitors that target essential viral enzymes. This document provides a comprehensive technical overview of GC373, a potent inhibitor of the coronavirus main 3C-like protease (3CLpro or Mpro), and its prodrug form, GC376. We consolidate key research findings on its mechanism of action, in vitro efficacy, in vivo study outcomes, and relevant experimental protocols to serve as a resource for the scientific community.
Mechanism of Action: Inhibition of Viral Polyprotein Processing
The replication of coronaviruses, including FCoV, depends on the function of the main viral protease, 3CLpro (also known as Mpro).[4][5] This enzyme is responsible for cleaving the large viral polyproteins (pp1a and pp1ab), which are translated from the viral RNA, into individual, functional non-structural proteins (nsps) essential for forming the replication-transcription complex.[5]
This compound is a dipeptide-based protease inhibitor designed to mimic the substrate of the 3CLpro.[4][6] It acts as a covalent inhibitor, with its aldehyde "warhead" forming a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[4][7] This binding event blocks the protease's catalytic activity, preventing the maturation of viral proteins and thereby halting viral replication.[4] The prodrug, GC376, is a bisulfite adduct of this compound, which improves solubility and stability, and is readily converted to the active this compound form in vivo.[4][6]
References
- 1. fipremedy.com [fipremedy.com]
- 2. New study finds combined therapy promising for feline infectious peritonitis [veterinarypracticenews.ca]
- 3. Frontiers | Owner experience and veterinary involvement with unlicensed GS-441524 treatment of feline infectious peritonitis: a prospective cohort study [frontiersin.org]
- 4. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of the Progression of Fatal Coronavirus Infection in Cats by a Broad-Spectrum Coronavirus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GC373 In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC373 is a potent, broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of many coronaviruses, including SARS-CoV-2.[1][2] Mpro is a viral cysteine protease essential for the replication of coronaviruses, as it is responsible for cleaving the viral polyproteins into functional proteins.[1] By inhibiting Mpro, this compound effectively blocks viral replication. This document provides detailed protocols for key in vitro assays to evaluate the antiviral activity of this compound.
Mechanism of Action
This compound is a competitive inhibitor that covalently binds to the catalytic cysteine residue (Cys145) in the active site of Mpro. This reversible covalent modification blocks the substrate-binding pocket and inhibits the proteolytic activity of the enzyme, thereby preventing the processing of the viral polyprotein and halting viral replication.
Caption: Mechanism of action of this compound in inhibiting coronavirus replication.
Data Presentation
The following tables summarize the quantitative data for the antiviral activity and cytotoxicity of this compound against SARS-CoV-2.
Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 Main Protease (Mpro)
| Assay Type | Parameter | Value (µM) | Reference |
| Mpro Inhibition Assay | IC50 | 0.40 ± 0.05 | [2] |
Table 2: Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | Parameter | Value (µM) | Reference |
| SARS-CoV-2 | Vero E6 | EC50 | 1.5 | [2] |
| SARS-CoV-2 | Vero E6 | CC50 | >200 | [2] |
| SARS-CoV-2 | A549 | CC50 | >200 | [2] |
Experimental Protocols
Mpro Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Mpro using a fluorogenic substrate.
Workflow:
Caption: Workflow for the Mpro FRET-based inhibition assay.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound
-
DMSO
-
Black, low-binding 96-well plates
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in Assay Buffer.
-
In a 96-well plate, add 50 µL of Mpro enzyme solution (e.g., 0.4 µmol/L in Assay Buffer) to each well.
-
Add 2 µL of the diluted this compound or DMSO (for control wells) to the corresponding wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare the FRET substrate solution (e.g., 5 µmol/L in Assay Buffer).
-
Initiate the enzymatic reaction by adding 50 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals (e.g., every minute for 15-30 minutes) using a fluorescence plate reader.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the concentration of this compound that is toxic to host cells.
Workflow:
Caption: Workflow for the cytotoxicity assay.
Materials:
-
Vero E6 or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed Vero E6 or A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted this compound or vehicle control (DMSO).
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the CC50 value.
Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.
Workflow:
Caption: Workflow for the plaque reduction assay.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Complete growth medium
-
This compound
-
DMSO
-
Low-melting-point agarose
-
Formaldehyde
-
Crystal violet staining solution
-
6-well or 12-well plates
Protocol:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).
-
Infect the cell monolayers with SARS-CoV-2 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the medium containing the serially diluted this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Prepare a 1.6% solution of low-melting-point agarose and mix it 1:1 with 2x DMEM containing 4% FBS.
-
Overlay the cells with this agarose mixture.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours, until plaques are visible.
-
Fix the cells by adding 10% formaldehyde to each well and incubating for at least 4 hours.
-
Carefully remove the agarose overlay.
-
Stain the cells with 0.5% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each this compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Viral Yield Reduction Assay (RT-qPCR)
This assay measures the reduction in viral RNA production in the presence of this compound.
Workflow:
Caption: Workflow for the viral yield reduction assay.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
This compound
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
RT-qPCR master mix
-
Primers and probe specific for a SARS-CoV-2 gene (e.g., N gene)
-
RT-qPCR instrument
Protocol:
-
Seed Vero E6 cells in a suitable plate format (e.g., 24-well plate) and grow to confluence.
-
Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for 48 hours at 37°C.
-
Collect the cell culture supernatants.
-
Extract viral RNA from the supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Perform one-step RT-qPCR using primers and a probe targeting a specific viral gene.
-
Example RT-qPCR cycling conditions:
-
Reverse transcription: 50°C for 10 minutes
-
Initial denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
-
Generate a standard curve using a known quantity of viral RNA to quantify the viral copy number in each sample.
-
Calculate the percentage of reduction in viral RNA yield for each this compound concentration compared to the untreated virus control.
References
Determining the IC50 of GC373 Against SARS-CoV-2 Main Protease (Mpro)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the rapid development of effective antiviral therapeutics. A key drug target in SARS-CoV-2 is the main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in the viral replication cycle. Inhibition of Mpro activity can effectively block viral replication.
GC373 is a dipeptide-based protease inhibitor that has demonstrated potent inhibitory activity against the Mpro of various coronaviruses, including SARS-CoV-2. It acts as a covalent inhibitor, forming a reversible hemithioacetal with the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro through a biochemical assay, as well as methods for evaluating its antiviral efficacy (EC50) and cytotoxicity (CC50) in cell-based assays.
Quantitative Data Summary
The following table summarizes the reported inhibitory and cytotoxic concentrations of this compound and its prodrug GC376 against SARS-CoV-2.
| Compound | Assay Type | Target | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Biochemical | SARS-CoV-2 Mpro | - | 0.40 ± 0.05 | - | - | - |
| This compound | Cell-based | SARS-CoV-2 | Vero E6 | - | ~1.0 | >100 | >100 |
| GC376 (prodrug) | Biochemical | SARS-CoV-2 Mpro | - | 0.19 ± 0.04 | - | - | - |
| GC376 (prodrug) | Cell-based | SARS-CoV-2 | Vero E6 | - | ~1.0 | >100 | >100 |
Data compiled from multiple sources.[1]
Signaling Pathway and Mechanism of Action
This compound inhibits SARS-CoV-2 replication by targeting the main protease (Mpro). The diagram below illustrates the mechanism of action.
Experimental Protocols
Biochemical IC50 Determination of this compound against SARS-CoV-2 Mpro (FRET-based Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 value of this compound against purified recombinant SARS-CoV-2 Mpro. The assay relies on the cleavage of a fluorogenic peptide substrate by Mpro, which separates a quencher from a fluorophore, resulting in a fluorescent signal.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT
-
DMSO (Dimethyl sulfoxide)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute each concentration in Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1%.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant SARS-CoV-2 Mpro in Assay Buffer to the desired working concentration (e.g., 50 nM).
-
Dilute the FRET substrate in Assay Buffer to the desired working concentration (e.g., 20 µM).
-
-
Assay Protocol:
-
Add 5 µL of each diluted this compound concentration to the wells of a 384-well plate.
-
Include control wells:
-
Negative Control (0% inhibition): 5 µL of Assay Buffer with the same final concentration of DMSO as the compound wells.
-
Positive Control (100% inhibition): A known Mpro inhibitor or no enzyme.
-
-
Add 20 µL of the diluted Mpro solution to all wells except the no-enzyme control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted FRET substrate to all wells.
-
Immediately measure the fluorescence intensity every minute for 30-60 minutes using a fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence signal over time.
-
Normalize the data to the negative control (100% activity) and positive control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-based Antiviral Efficacy (EC50) and Cytotoxicity (CC50) Determination
This protocol describes a cytopathic effect (CPE) reduction assay to determine the EC50 of this compound in a cell-based system and a parallel cytotoxicity assay to determine the CC50.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well clear-bottom, tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar
-
Luminometer
Procedure - EC50 Determination:
-
Cell Seeding:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment and Viral Infection:
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add 100 µL of the diluted this compound to the respective wells.
-
Include a "no drug" control.
-
Immediately infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 in a volume of 50 µL.
-
Include uninfected control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
-
Quantification of Viral CPE:
-
After the incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the uninfected cell control (100% viability) and the virus-infected control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Procedure - CC50 Determination:
-
Follow the same procedure as for the EC50 determination, but without adding the virus to the cells.
-
Data Analysis:
-
Normalize the data to the untreated cell control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the CC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
References
Application Notes and Protocols for Testing GC373 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC373 is a potent dipeptide-based protease inhibitor that has demonstrated significant antiviral activity against a broad range of coronaviruses, including SARS-CoV-2.[1][2][3][4] It functions as a competitive inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][5] By binding to the cysteine residue in the active site of Mpro, this compound effectively blocks the processing of viral polyproteins, thereby halting the viral life cycle.[6][7] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in two commonly used cell culture models: Vero E6 and A549 cells. Vero E6 cells, derived from the kidney of an African green monkey, are highly susceptible to a wide range of viruses, including SARS-CoV-2, making them an ideal model for studying antiviral efficacy.[8][9][10][11] A549 cells, a human lung adenocarcinoma cell line, serve as a relevant model for assessing the cytotoxicity of antiviral compounds in the context of the primary site of respiratory virus infection.[6][12][13][14]
Data Presentation
The following tables summarize the quantitative data on the in vitro efficacy and cytotoxicity of this compound.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
| Parameter | Virus | Cell Line | Value (µM) | Reference |
| IC50 | SARS-CoV-2 Mpro | - | 0.40 ± 0.05 | [6] |
| SARS-CoV Mpro | - | 0.070 ± 0.02 | [6] | |
| EC50 | SARS-CoV-2 | Vero E6 | 1.5 | [6] |
IC50 (Half-maximal inhibitory concentration) reflects the concentration of this compound required to inhibit the activity of the viral protease by 50%. EC50 (Half-maximal effective concentration) indicates the concentration of this compound required to inhibit viral replication in cell culture by 50%.
Table 2: Cytotoxicity Profile of this compound
| Parameter | Cell Line | Value (µM) | Reference |
| CC50 | Vero E6 | >200 | [6] |
| A549 | >200 | [6] |
CC50 (Half-maximal cytotoxic concentration) represents the concentration of this compound that results in the death of 50% of the cells.
Mandatory Visualizations
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
Vero E6 (ATCC® CRL-1586™)
-
A549 (ATCC® CCL-185™)
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain sub-confluent monolayers.
-
Antiviral Efficacy Assessment (Plaque Reduction Assay) in Vero E6 Cells
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (or other susceptible virus)
-
This compound
-
DMEM with 2% FBS
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., DMEM with 2% FBS and 1.2% Avicel)
-
Crystal Violet solution
-
24-well plates
-
-
Procedure:
-
Seed Vero E6 cells in 24-well plates at a density that will form a confluent monolayer overnight.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
When cells are confluent, aspirate the growth medium.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and gently wash the cells once with PBS.
-
Add the prepared serial dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Add the overlay medium to each well to restrict viral spread to adjacent cells.
-
Incubate the plates for 48-72 hours at 37°C.
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with Crystal Violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.[6][8][15]
-
Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay) in Vero E6 and A549 Cells
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the CC50 of this compound.
-
Materials:
-
Vero E6 or A549 cells
-
This compound
-
Culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based assay
-
Opaque-walled 96-well plates
-
-
Procedure:
-
Seed Vero E6 or A549 cells in opaque-walled 96-well plates at a density of approximately 5 x 10^3 cells/well and incubate overnight.[6]
-
Prepare serial dilutions of this compound in the culture medium.
-
Aspirate the medium from the cells and add the serially diluted this compound. Include a "cell control" (no compound).
-
Incubate the plates for 24 to 72 hours at 37°C.[6]
-
Allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.[6]
-
Virus Yield Reduction Assay (qRT-PCR) in Vero E6 Cells
This assay quantifies the amount of viral RNA released from infected cells to confirm the antiviral activity of this compound.
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2
-
This compound
-
Culture medium
-
RNA extraction kit
-
qRT-PCR reagents (primers, probes, master mix)
-
Appropriate plates for cell culture and qRT-PCR
-
-
Procedure:
-
Seed Vero E6 cells in an appropriate plate format (e.g., 24-well or 48-well plates).
-
Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01) in the presence of serial dilutions of this compound.[6]
-
Incubate for 1 hour, then remove the inoculum and replace it with fresh medium containing the corresponding concentrations of this compound.
-
Harvest the cell culture supernatants.
-
Extract viral RNA from the supernatants using a suitable RNA extraction kit.
-
Perform qRT-PCR to quantify the viral RNA copy number.
-
Compare the viral RNA levels in the this compound-treated samples to the untreated virus control to determine the reduction in virus yield.
-
Conclusion
The provided protocols and data offer a comprehensive framework for the in vitro evaluation of this compound's antiviral efficacy and cytotoxicity using Vero E6 and A549 cell lines. These models are instrumental in the preclinical assessment of potential antiviral therapeutics. The high therapeutic index of this compound, as indicated by a high CC50 and a low EC50, underscores its potential as a promising candidate for further development.[1][6]
References
- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Generation of a VeroE6 Pgp gene knock out cell line and its use in SARS-CoV-2 antiviral study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Choosing a cellular model to study SARS-CoV-2 [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of Mpro in Complex with GC373
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the co-crystallization of the viral main protease (Mpro or 3CLpro) with the inhibitor GC373. The protocols outlined below are compiled from various successful studies and are intended to serve as a comprehensive resource for structural biology and drug discovery efforts targeting viral proteases.
Introduction
The main protease (Mpro) is a crucial enzyme for the replication of many viruses, including coronaviruses. It is responsible for cleaving the viral polyprotein into functional non-structural proteins (NSPs).[1][2] This essential role makes Mpro a prime target for antiviral drug development. This compound is a potent dipeptide-based inhibitor that covalently binds to the catalytic cysteine residue in the Mpro active site, effectively blocking its function.[1][2][3][4] Obtaining high-resolution crystal structures of Mpro in complex with inhibitors like this compound is fundamental for understanding the mechanism of inhibition and for structure-based drug design.[3][5][6]
This compound is the active form of the prodrug GC376, which is an aldehyde bisulfite adduct.[3] Under aqueous conditions, GC376 readily converts to this compound.[3] This document provides protocols for the expression and purification of Mpro, the preparation of the Mpro-GC373 complex, and the subsequent crystallization of the complex.
Experimental Protocols
Expression and Purification of Mpro
This protocol describes the expression of recombinant Mpro in E. coli and its subsequent purification.
Materials:
-
E. coli BL21 (DE3) cells
-
Expression vector containing the Mpro gene
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 5 mM imidazole
-
Wash Buffer: 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 20 mM imidazole
-
Elution Buffer: 20 mM Tris-HCl pH 7.8, 150 mM NaCl, 250 mM imidazole
-
Gel Filtration Buffer: 20 mM Tris pH 7.8, 150 mM NaCl, 1 mM EDTA, 1 mM DTT[7]
-
Dialysis Buffer: 5 mM Tris-HCl pH 7.8, 5 mM NaCl, 1 mM TCEP[3]
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)[7]
-
Cation exchange chromatography column (e.g., Mono-Q)[7]
Protocol:
-
Transform the Mpro expression vector into competent E. coli BL21 (DE3) cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow at 37°C until the OD600 reaches 0.5-0.6.[3]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for an additional 5 hours at 32°C.[3]
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.[3]
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells using a high-pressure homogenizer or sonication.[3]
-
Clarify the lysate by centrifugation at 20,000 x g for 45 minutes at 4°C to remove cellular debris.[3]
-
Apply the supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged Mpro with Elution Buffer.
-
Further purify the protein by size-exclusion chromatography using a column pre-equilibrated with Gel Filtration Buffer.[7]
-
For higher purity, an additional cation exchange chromatography step can be performed.[7]
-
Pool the fractions containing pure Mpro, dialyze against Dialysis Buffer overnight at 4°C, and concentrate the protein to the desired concentration (e.g., 10 mg/mL) using an ultrafiltration device.[3]
-
Assess protein purity by SDS-PAGE.[8]
Preparation of the Mpro-GC373 Complex
This protocol describes the formation of the covalent complex between Mpro and this compound prior to crystallization.
Materials:
-
Purified and concentrated Mpro protein
-
This compound or GC376 inhibitor stock solution (e.g., 10 mM in a suitable buffer like 25 mM Tris-HCl pH 7.2, 20 mM NaCl, 1 mM TCEP)[9]
-
Incubation buffer (can be the same as the final dialysis buffer for Mpro)
Protocol:
-
Dilute the purified Mpro to the desired concentration for crystallization (e.g., 9-10 mg/mL).[3][9]
-
Prepare a stock solution of this compound or its prodrug, GC376. Note that GC376 will convert to this compound in an aqueous solution.[3]
-
Add the inhibitor to the Mpro solution at a molar ratio of 1:5 (Mpro:inhibitor).[9]
-
Incubate the mixture at 4°C for at least 2 hours or at room temperature for at least 30 minutes to allow for covalent bond formation.[3][9]
-
The Mpro-GC373 complex is now ready for crystallization screening.
Co-crystallization of the Mpro-GC373 Complex
This protocol outlines the crystallization of the Mpro-GC373 complex using the sitting drop vapor diffusion method.
Materials:
-
Mpro-GC373 complex solution
-
Commercially available crystallization screens (e.g., PACT, JCSG)[3]
-
Crystallization plates (e.g., 96-well sitting drop plates)
-
Cryoprotectant solution (e.g., reservoir solution supplemented with 19% glycerol)[3]
-
Liquid nitrogen
Protocol:
-
Set up crystallization trials using the sitting drop vapor diffusion method.[9][10]
-
In each well of the crystallization plate, mix the Mpro-GC373 complex solution with the reservoir solution from the crystallization screen at a 1:1 or 2:1 ratio (protein:buffer).[3]
-
Seal the plates and incubate at room temperature.[3]
-
Monitor the drops for crystal growth over several days to a month.[9]
-
Once crystals of suitable size are obtained, they need to be cryo-protected before X-ray diffraction analysis.
-
Briefly soak the crystals in a cryoprotectant solution.[3]
-
Flash-cool the crystals by plunging them into liquid nitrogen.[3]
-
The crystals are now ready for data collection.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the Mpro-GC373 complex.
Table 1: Protein Purification and Complex Formation Parameters
| Parameter | Value | Reference |
| Mpro Concentration for Crystallization | 9 - 10 mg/mL | [3][9] |
| Mpro:this compound Molar Ratio | 1:5 | [9] |
| Incubation Time | 30 min (RT) or 2h (4°C) | [3][9] |
Table 2: Crystallization Conditions for Mpro-GC373 Complex
| Coronavirus | Precipitant | Buffer | pH | PDB ID | Reference |
| SARS-CoV-2 | 18-21% PEG 3350 | 0.1 M Bis-Tris | 6.5 or 7.0 | 6WTJ | [1][9] |
| Feline Coronavirus (FCoV) | 20% (w/v) PEG 6000 | 0.1 M MES | 6.0 | 7SNA | [3] |
Table 3: Inhibitory Activity of this compound/GC376 against Mpro
| Inhibitor | Target Mpro | IC50 (µM) | Ki (nM) | Reference |
| This compound | SARS-CoV-2 | 0.40 ± 0.05 | - | [4] |
| GC376 | SARS-CoV-2 | 0.19 ± 0.04 | 40 | [3][4] |
| GC376 | SARS-CoV | - | 20 | [3] |
| GC376 | FCoV | 0.49 ± 0.07 | lower than SARS-CoV/SARS-CoV-2 | [3][4][5] |
Visualizations
Mpro-GC373 Co-crystallization Workflow
Caption: Experimental workflow for Mpro-GC373 co-crystallization.
Viral Polyprotein Processing by Mpro
Caption: Role of Mpro in viral polyprotein processing and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 7. A Crystallographic Snapshot of SARS-CoV-2 Main Protease Maturation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 9. Unmasking the Conformational Stability and Inhibitor Binding to SARS-CoV-2 Main Protease Active Site Mutants and Miniprecursor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for GC373 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GC373 is a potent, broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of various coronaviruses, including SARS-CoV-2.[1][2][3] The viral Mpro plays a crucial role in the viral replication cycle by cleaving viral polyproteins into functional non-structural proteins.[1][4] Inhibition of this enzyme effectively blocks viral replication. This compound is a dipeptide-based protease inhibitor that acts as a prodrug of GC376. In its active aldehyde form, it forms a covalent hemithioacetal with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby inhibiting its function.[1][5][6] These characteristics make this compound a valuable tool for in vitro studies of coronavirus replication and a potential candidate for antiviral therapy development.[2]
This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, along with a summary of its biological activity and a diagram of its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound against SARS-CoV-2. These values can be used as a reference for designing cell-based assays.
| Parameter | Virus/Enzyme | Cell Line | Value | Reference |
| IC50 | SARS-CoV-2 Mpro | - | 0.40 ± 0.05 µM | [1] |
| SARS-CoV Mpro | - | Not Specified | [1] | |
| EC50 | SARS-CoV-2 | Vero E6 | 1.5 µM | [1] |
| CC50 | - | Vero E6 & A549 | >200 µM | [7][8] |
Note: IC50 (Half-maximal inhibitory concentration) refers to the concentration of an inhibitor required to inhibit the activity of a biological target by 50%. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of cells.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving this compound for in vitro studies.[1][9][10]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weigh this compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, you will need to know the molecular weight of your specific batch of this compound.
-
Calculate the required mass: Use the following formula to calculate the mass of this compound required: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Dissolve in DMSO: Add the appropriate volume of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Important Considerations:
-
Hygroscopicity of DMSO: DMSO is hygroscopic.[9] Use anhydrous DMSO and handle it in a dry environment to prevent water absorption, which can affect the solubility and stability of this compound.
-
DMSO Concentration in Cell Culture: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10] Remember to include a vehicle control (medium with the same concentration of DMSO as the experimental wells) in your experiments.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell culture-based antiviral assays.
Caption: Mechanism of this compound inhibition of coronavirus replication.
Caption: General workflow for an in vitro antiviral assay with this compound.
References
- 1. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving GC373 Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on preparing and troubleshooting GC373 solutions for in vitro assays. By addressing common solubility challenges, these resources aim to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is a powerful organic solvent capable of dissolving a wide range of compounds. For subsequent use in aqueous-based cell culture media, it is crucial to keep the final DMSO concentration low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into cell culture media. What is the cause and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in a concentrated organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. Several factors can contribute to this, including the final concentration of this compound, the temperature of the media, and the dilution method. To prevent this, it is recommended to perform a serial dilution, pre-warm the cell culture media to 37°C, and add the stock solution dropwise while gently mixing.
Q3: What is the stability of this compound in a DMSO stock solution and in cell culture media?
A3: For long-term storage, this compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. In cell culture media, the stability of this compound can be influenced by factors such as pH, temperature, and the presence of enzymes in serum. For most cell-based assays, it is advisable to prepare fresh dilutions of this compound in media for each experiment.
Q4: Are there any alternatives to this compound with improved solubility?
A4: Yes, research has shown that modifying the prodrug of this compound, GC376, can significantly improve aqueous solubility. Specifically, replacing the sodium counter-ion of GC376 with choline resulted in a derivative with over 90% increased molar solubility in aqueous media.[1] This suggests that using a choline salt of GC376 could be a viable strategy to mitigate solubility issues.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a systematic approach to resolving common issues related to this compound precipitation during experimental setup.
| Observed Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in media | The final concentration exceeds the aqueous solubility of this compound. | - Lower the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid solvent exchange from DMSO to aqueous media. | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. - Add the stock solution dropwise while gently vortexing the media. | |
| The cell culture medium is at a low temperature. | - Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Precipitate forms over time in the incubator | Changes in media pH due to CO2 environment. | - Ensure the media is adequately buffered for the incubator's CO2 concentration. |
| Interaction with media components (e.g., salts, proteins). | - Test the stability of this compound in your specific cell culture medium over the duration of your experiment. | |
| Temperature fluctuations. | - Minimize the time culture plates are outside the incubator. | |
| Precipitate observed after thawing a frozen stock solution | The compound has poor solubility at lower temperatures. | - Gently warm the stock solution to 37°C and vortex to ensure complete re-dissolution before use. - Aliquot stock solutions to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for Cell-Based Assays
This protocol provides a step-by-step guide for diluting the this compound stock solution into cell culture media to prevent precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile serological pipettes and tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium in a 37°C water bath.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in pre-warmed media. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium dropwise while gently swirling the media.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to the cells.
Visualizations
Mechanism of Action: this compound Inhibition of Coronavirus Mpro
This compound is a potent inhibitor of the main protease (Mpro or 3CLpro) of coronaviruses, which is essential for viral replication.[2][3] The virus produces large polyproteins that must be cleaved by Mpro into functional non-structural proteins (nsps).[2][4] this compound covalently binds to the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby blocking its proteolytic activity and halting the viral replication cycle.[2]
Caption: this compound inhibits coronavirus replication by blocking the Mpro protease.
Experimental Workflow: Troubleshooting this compound Precipitation
This workflow outlines a logical sequence of steps to diagnose and resolve precipitation issues with this compound in in vitro assays.
Caption: A systematic workflow for troubleshooting this compound precipitation issues.
References
- 1. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronaviruses: An Overview of Their Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming GC373 Efflux Pump Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to GC373 efflux pump activity in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing lower than expected efficacy in certain cell lines. Could efflux pumps be responsible?
A1: Yes, decreased efficacy of this compound can be a result of its removal from the cell by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which act as drug efflux pumps.[1] Some viral protease inhibitors are known substrates for these transporters.[1][2] Furthermore, studies on derivatives of this compound have shown that their antiviral efficacy is significantly enhanced in the presence of a P-gp inhibitor, suggesting they are indeed substrates for this efflux pump.[1] This indicates that overexpression of P-gp in your cell line could lead to reduced intracellular concentrations of this compound and consequently, diminished antiviral activity.
Q2: How can I determine if this compound is being actively transported out of my cells?
A2: You can perform an efflux pump inhibition assay. The two most common methods are the Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) reduction assay and the fluorescent substrate accumulation assay. A significant reduction in the EC50 of this compound in the presence of a known efflux pump inhibitor, or increased accumulation of a fluorescent dye with an inhibitor, would suggest active efflux.
Q3: What are some common efflux pump inhibitors I can use in my experiments?
A3: There are several generations of efflux pump inhibitors with varying specificity.[3]
-
First-generation: Verapamil and Cyclosporin A are readily available but less specific and can have off-target effects.[3][4]
-
Second-generation: Valspodar is more potent than first-generation inhibitors.[3]
-
Third-generation: Tariquidar and Elacridar are highly potent and more specific for P-gp.[3]
-
Experimental: CP-100356 has been used in studies with this compound derivatives to demonstrate P-gp mediated efflux.[1]
Q4: Can viral infections themselves affect efflux pump expression?
A4: Yes, some viral infections have been shown to modulate the expression of efflux pumps. For instance, HIV-1 infection has been reported to upregulate P-gp expression on T-cells and monocytic cell lines.[2][5] This could be a mechanism of developing drug resistance during antiviral therapy. The HIV-1 glycoprotein gp120 has also been shown to regulate P-gp expression in astrocytes.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Variable this compound efficacy across different cell lines. | Cell lines may have varying basal expression levels of efflux pumps like P-gp. | 1. Screen your cell lines for P-gp expression using Western blot or qPCR. 2. Perform a dose-response curve for this compound in the presence and absence of a P-gp inhibitor (e.g., Tariquidar) to see if efficacy is restored. |
| Loss of this compound efficacy over time in a persistently infected cell culture. | Development of drug resistance through upregulation of efflux pump expression. | 1. Culture cells in the presence of this compound and a potent P-gp inhibitor to see if this prevents or reverses the loss of efficacy. 2. Analyze P-gp expression levels in the resistant cell population compared to the parental line. |
| Inconsistent results in efflux pump inhibition assays. | 1. Inhibitor concentration is suboptimal. 2. Assay conditions are not optimized. 3. The chosen inhibitor is not effective for the specific efflux pump in your cell line. | 1. Titrate the efflux pump inhibitor to determine its optimal non-toxic concentration. 2. Ensure proper controls are included in your assay (e.g., cells only, drug only, inhibitor only). 3. Try a different class of efflux pump inhibitor. |
| High background fluorescence in EtBr accumulation assay. | Ethidium bromide concentration is too high, leading to toxicity or non-specific fluorescence. | Titrate EtBr to a final concentration that is non-toxic but provides a sufficient signal for detection (e.g., 1-2 µg/mL).[6] |
Quantitative Data Summary
The following tables summarize the impact of the P-gp inhibitor CP-100356 on the antiviral efficacy of this compound and its derivatives, as well as the effect of an MDR1 inhibitor on the efficacy of nirmatrelvir.
Table 1: Antiviral Efficacy (EC50) of this compound and its Derivatives Against SARS-CoV-2 with and without a P-gp Inhibitor. [1]
| Compound | EC50 (µM) | EC50 with CP-100356 (µM) | Fold Improvement |
| This compound | >200 | 1.3 | >153 |
| 1a | 1.8 | 0.057 | 31.6 |
| 1f | 1.1 | 0.038 | 28.9 |
| 1i | 0.43 | 0.027 | 15.9 |
| 1j | 0.19 | 0.016 | 11.9 |
| 1k | 0.21 | 0.019 | 11.1 |
| 1l | 0.076 | 0.055 | 1.4 |
| 2a | 0.076 | 0.009 | 8.4 |
| 2b | 0.026 | 0.026 | 1.0 |
| 2c | 0.041 | 0.007 | 5.9 |
| 2d | 0.025 | 0.006 | 4.2 |
| 2e | 0.053 | 0.014 | 3.8 |
| 2f | 0.020 | 0.021 | 1.0 |
Table 2: Antiviral Efficacy (EC50) of Nirmatrelvir against SARS-CoV-2 with and without an MDR1 Inhibitor. [7]
| Compound | Condition | EC50 (nM) |
| Nirmatrelvir | Without MDR1 inhibitor | 4480 |
| Nirmatrelvir | With MDR1 inhibitor CP-100356 | 74.5 |
Experimental Protocols
Protocol 1: EC50 Reduction Assay
This assay determines the ability of an efflux pump inhibitor to potentiate the antiviral activity of this compound.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound
-
Efflux pump inhibitor (e.g., Tariquidar)
-
Virus stock
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare two sets of the this compound serial dilutions. To one set, add the efflux pump inhibitor at a fixed, non-toxic concentration. The other set will not contain the inhibitor.
-
Remove the culture medium from the cells and add the prepared drug dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Include control wells: no cells (media only), cells with no drug (infected and uninfected), and cells with inhibitor only.
-
Incubate the plates for 48-72 hours.
-
Assess cell viability using a suitable assay.
-
Calculate the EC50 values for this compound with and without the inhibitor. A significant decrease in the EC50 in the presence of the inhibitor indicates that this compound is a substrate of the targeted efflux pump.
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This is a real-time fluorescence-based assay to directly measure the inhibition of efflux pump activity.[6][8][9]
Materials:
-
Bacterial or mammalian cells
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) stock solution
-
Glucose solution
-
Efflux pump inhibitor
-
Black, clear-bottom 96-well plates
-
Fluorometric plate reader (Excitation: ~530 nm, Emission: ~585 nm)
Procedure:
-
Cell Preparation:
-
Assay Setup:
-
To the wells of a black 96-well plate, add the cell suspension.
-
Add the test compounds (potential efflux pump inhibitors) at the desired concentrations.
-
Include a positive control (a known inhibitor like verapamil) and a no-inhibitor control.[8]
-
Add glucose to a final concentration of 0.4% to energize the cells.[8]
-
Equilibrate the plate at 37°C for 10 minutes.
-
-
Initiating the Assay:
-
Data Analysis:
-
Plot fluorescence intensity versus time. An increased fluorescence signal in the presence of an inhibitor compared to the control indicates inhibition of EtBr efflux and thus, efflux pump inhibition.
-
Visualizations
Caption: Signaling pathways regulating MDR1 gene expression.
Caption: Troubleshooting workflow for low this compound efficacy.
References
- 1. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein expression in HTLV-III cells after treatment with HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of MDR1 (P-glycoprotein) gene expression in human cells by protein kinase C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of P-Glycoprotein by Human Immunodeficiency Virus-1 in Primary Cultures of Human Fetal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P Glycoprotein in Human Immunodeficiency Virus Type 1 Infection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Multidrug Resistance Genes by Stress Signals [sites.ualberta.ca]
- 7. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GC373 off-target effects in cellular assays
Welcome to the technical support center for GC373. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to address potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This viral enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[1][2] this compound, a dipeptide-based aldehyde, forms a reversible covalent bond (hemithioacetal) with the catalytic cysteine residue (Cys145) in the active site of 3CLpro, thereby blocking its function.[3][4][5]
Q2: What is the reported cytotoxicity of this compound in cellular assays?
A2: this compound generally exhibits low cytotoxicity in a variety of cell lines. Multiple studies have reported 50% cytotoxic concentration (CC50) values to be greater than 100 µM or 200 µM in cell lines such as Vero E6 and A549.[3] This indicates a high therapeutic index, which is a favorable characteristic for an antiviral compound.[2]
Q3: Has this compound been profiled against other human proteases to determine its selectivity?
A3: While this compound is known for its broad-spectrum activity against coronaviral 3CL proteases, extensive public data on its selectivity against a wide panel of human proteases is limited.[3] The primary focus of published research has been on its on-target efficacy against viral proteases.
Q4: Are there any known off-target signaling pathways affected by this compound?
A4: Currently, there is a lack of specific published evidence detailing the off-target effects of this compound on host cell signaling pathways. The available literature primarily focuses on its direct antiviral activity and general cytotoxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Cellular Assays
If you are observing higher-than-expected cytotoxicity with this compound in your experiments, consider the following troubleshooting steps:
-
Confirm Compound Integrity and Concentration:
-
Ensure that the this compound compound is of high purity and has been stored correctly to prevent degradation.
-
Verify the accuracy of your stock solution concentration and serial dilutions.
-
-
Optimize Compound Concentration Range:
-
Perform a dose-response experiment with a wide range of this compound concentrations to accurately determine the CC50 in your specific cell line and assay conditions.
-
-
Assess Solvent Toxicity:
-
This compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells.
-
Recommendation: Include a vehicle control (media with the same final concentration of DMSO as your highest this compound concentration) to distinguish between compound- and solvent-induced cytotoxicity. Aim for a final DMSO concentration of ≤ 0.5%.
-
-
Evaluate Incubation Time:
-
The duration of cell exposure to this compound can influence cytotoxicity. Consider varying the incubation time (e.g., 24, 48, 72 hours) to find the optimal window for observing antiviral effects without significant cytotoxicity.
-
-
Cell Line Sensitivity:
-
Different cell lines can have varying sensitivities to chemical compounds. If possible, test the cytotoxicity of this compound in a different, well-characterized cell line.
-
-
Assay Interference:
-
Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., reducing MTT reagent).
-
Recommendation: Confirm your results using an orthogonal cytotoxicity assay. For example, if you are using an ATP-based assay like CellTiter-Glo, consider validating your findings with a membrane integrity assay like a lactate dehydrogenase (LDH) release assay.
-
Issue 2: Inconsistent Antiviral Activity at Non-Toxic Concentrations
If you are observing variable or lower-than-expected antiviral efficacy, consider the following:
-
Pre-incubation with Protease:
-
The potency of this compound can be increased by pre-incubating the compound with the protease before substrate addition.[6] This allows sufficient time for the inhibitor to bind to the enzyme.
-
-
Cell Culture Conditions:
-
Ensure that your cells are healthy and in the exponential growth phase at the time of infection and treatment. Suboptimal cell health can impact viral replication and the apparent efficacy of the inhibitor.
-
-
Viral Titer and MOI:
-
The multiplicity of infection (MOI) can significantly impact the outcome of an antiviral assay. Ensure you are using a consistent and appropriate MOI for your experiments.
-
-
Assay Timing:
-
The timing of compound addition relative to viral infection is critical. Adding the inhibitor at the time of infection or shortly after is a common practice.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound against Viral Proteases
| Virus | Protease | IC50 (µM) |
| SARS-CoV-2 | Mpro (3CLpro) | 0.40 ± 0.05[3] |
| SARS-CoV | Mpro (3CLpro) | 0.070 ± 0.02[3] |
| Feline Coronavirus (FCoV) | 3CLpro | 0.98 (with pre-incubation)[6] |
Table 2: Cytotoxicity and Antiviral Efficacy of this compound in Cellular Assays
| Cell Line | Assay | CC50 (µM) | EC50 (µM) | Therapeutic Index (CC50/EC50) |
| Vero E6 | CellTiter-Glo | >200[3] | 1.5 (SARS-CoV-2)[3] | >133[3] |
| A549 | CellTiter-Glo | >200[3] | Not Reported | Not Applicable |
Experimental Protocols
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from manufacturer's instructions and published studies for determining the cytotoxicity of this compound.[3]
Materials:
-
Opaque-walled 96-well plates
-
Mammalian cells in culture
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the CC50 value using a non-linear regression analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. OUH - Protocols [ous-research.no]
- 4. researchgate.net [researchgate.net]
- 5. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Technical Support Center: Optimizing GC373 Concentration for Antiviral Effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GC373. The information is designed to address common issues encountered during antiviral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent competitive inhibitor of the coronavirus main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] This enzyme is essential for the cleavage of viral polyproteins, a critical step in viral replication.[1][3] this compound contains an aldehyde warhead that forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its function.[1][3][4] This inhibition of proteolytic activity halts the viral replication cycle.
Q2: What is the difference between this compound and GC376?
A2: GC376 is the bisulfite adduct prodrug of this compound.[1][5] In an aqueous environment, GC376 converts to this compound, the active aldehyde form.[5] While both are used in antiviral studies, it is this compound that directly interacts with and inhibits the viral protease.[5]
Q3: What are the typical effective concentrations (EC50) of this compound against coronaviruses?
A3: The EC50 of this compound can vary depending on the virus, cell line, and specific assay used. For SARS-CoV-2 in Vero E6 cells, reported EC50 values are in the low micromolar range. For example, a plaque reduction assay showed an EC50 of 1.5 µM.[1] It's important to note that different studies may report slightly different EC50 values.[6]
Q4: How cytotoxic is this compound to host cells?
A4: this compound generally exhibits low cytotoxicity. The 50% cytotoxic concentration (CC50) for this compound has been reported to be greater than 200 µM in Vero E6 and A549 cells.[1] This indicates a high therapeutic index (CC50/EC50), suggesting a wide window between the concentration required for antiviral activity and the concentration that causes significant harm to host cells.[4]
Q5: What is the solubility and stability of this compound in cell culture media?
A5: While specific data on the long-term stability and solubility of this compound in various cell culture media is not extensively detailed in the provided results, it is generally considered soluble for experimental use.[4] However, like many small molecules, solubility can be a limiting factor, and issues with precipitation can occur, especially at higher concentrations. The stability of components in cell culture media can be influenced by factors like pH and the presence of other components like cysteine and iron.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments. | 1. Inconsistent virus titer (Multiplicity of Infection - MOI).2. Differences in cell confluency or health.3. Variation in incubation times.4. Pipetting errors leading to inaccurate drug concentrations. | 1. Use a standardized and recently titrated virus stock for all experiments. Ensure a consistent MOI is used.[1][9]2. Seed cells at a consistent density and ensure monolayers are healthy and confluent before infection.3. Strictly adhere to the defined incubation times for virus adsorption and drug treatment.[1]4. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh drug dilutions for each experiment. |
| No significant antiviral effect observed. | 1. Inactive this compound compound.2. Incorrect concentration range tested.3. Drug degradation.4. Resistant viral strain. | 1. Verify the identity and purity of the this compound compound using analytical methods.2. Perform a broad dose-response curve, starting from nanomolar to high micromolar concentrations, to determine the effective range.[1]3. Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.4. Sequence the viral genome to check for mutations in the Mpro gene that could confer resistance. |
| High cytotoxicity observed at expected effective concentrations. | 1. Error in calculating CC50.2. Contamination of the this compound stock.3. Sensitive cell line.4. Incorrect assay for cytotoxicity measurement. | 1. Re-run the cytotoxicity assay with appropriate controls. Ensure the correct formula is used for calculating cell viability.[2]2. Test the this compound stock for endotoxin or other contaminants.3. Test the cytotoxicity of this compound on a different, more robust cell line if possible.4. Use a well-established cytotoxicity assay such as the CellTiter-Glo ATP assay.[1] |
| Precipitation of this compound in cell culture media. | 1. Concentration exceeds the solubility limit.2. Interaction with media components. | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the cell culture medium to the final working concentration. Ensure the final solvent concentration is not toxic to the cells.2. If precipitation persists, consider using a different formulation of the cell culture medium or consult literature for solubility optimization of similar compounds.[7][10] |
| Inconsistent results in qRT-PCR for viral yield reduction assay. | 1. RNA degradation.2. Inefficient reverse transcription or PCR amplification.3. Contamination of reagents or samples. | 1. Use an RNase-free workflow and appropriate RNA extraction kits. Store RNA samples at -80°C.2. Optimize the qRT-PCR protocol, including primer and probe concentrations, and annealing temperature. Use appropriate controls (e.g., no-template control, standard curve).3. Use dedicated PCR workstations and aerosol-resistant pipette tips to prevent cross-contamination.[11] |
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Compound | IC50 (µM) | Reference |
| SARS-CoV-2 Mpro | This compound | 0.40 ± 0.05 | [1] |
| SARS-CoV Mpro | This compound | 0.070 ± 0.02 | [1] |
Table 2: Antiviral Activity and Cytotoxicity of this compound against SARS-CoV-2
| Assay | Cell Line | Parameter | Value (µM) | Reference |
| Plaque Reduction Assay | Vero E6 | EC50 | 1.5 | [1] |
| Cytotoxicity Assay | Vero E6 | CC50 | >200 | [1] |
| Cytotoxicity Assay | A549 | CC50 | >200 | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against Mpro
-
Reagents and Materials:
-
Recombinant viral Mpro
-
Fluorogenic substrate (e.g., Abz-SVTLQSG-TyrNO2R)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM Bis-Tris, pH 7.8, 1 mM DTT)
-
96-well black plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 80 nM of Mpro to each well.
-
Add the various concentrations of this compound to the wells and incubate at 37°C for 10 minutes.[1]
-
Initiate the reaction by adding 100 µM of the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction velocities and plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Protocol 2: Plaque Reduction Assay
-
Reagents and Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
This compound stock solution
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Agarose overlay (e.g., 1.6% low-melting-point agarose in 2X DMEM with 4% FBS)
-
Crystal violet staining solution
-
-
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Infect the cell monolayers with SARS-CoV-2 at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaques/well) for 1 hour at 37°C.[2]
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).[2]
-
Overlay the cells with the agarose mixture and incubate at 37°C for 48 hours or until plaques are visible.[1][2]
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percent inhibition relative to the virus control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the this compound concentration.
-
Protocol 3: Cytotoxicity Assay (CellTiter-Glo)
-
Reagents and Materials:
-
Vero E6 or A549 cells
-
This compound stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo Luminescent Cell Viability Assay kit
-
96-well white plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the diluted compound to the cells. Include a cell control (no compound).[2]
-
Incubate the plates for the same duration as the antiviral assays (e.g., 24-48 hours) at 37°C.[1]
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration.[2]
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting viral replication.
Caption: General workflow for determining the antiviral efficacy of this compound.
References
- 1. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 11. selectscience.net [selectscience.net]
Technical Support Center: Troubleshooting Low Efficacy of GC373 in Experiments
Welcome to the technical support center for GC373 and its prodrug, GC376. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues that may lead to lower-than-expected efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of various coronaviruses.[1][2] Mpro is a viral cysteine protease essential for cleaving viral polyproteins into functional non-structural proteins, a critical step in viral replication.[1][2] this compound contains an aldehyde warhead that forms a reversible covalent bond with the catalytic cysteine residue in the Mpro active site, thereby blocking its enzymatic activity.[1][3]
Q2: What is the relationship between this compound and GC376?
GC376 is the bisulfite adduct prodrug of this compound.[1][3] This formulation increases the solubility and stability of the compound. Under aqueous or physiological conditions, GC376 readily converts to the active aldehyde form, this compound.[3][4]
Q3: Is it necessary to pre-incubate GC376 to allow for conversion to this compound in my cell-based assay?
While GC376 is designed to convert to this compound under physiological conditions, the exact conversion kinetics can vary depending on the specific components of your cell culture medium. For optimal results, a pre-incubation step of GC376 in the assay medium at 37°C for a short period (e.g., 30-60 minutes) before adding it to the cells may help ensure that a sufficient concentration of the active this compound is present at the start of the experiment.
Q4: I am observing lower than expected potency in my cell-based assays. Could cellular efflux be a problem?
Yes, cellular efflux pumps can actively transport small molecules out of the cell, reducing the intracellular concentration of this compound and thus its apparent potency. Some studies have shown that the co-administration of an efflux pump inhibitor, such as CP-100356, can significantly improve the in-cell efficacy of this compound and its analogs.[5]
Troubleshooting Guide
Issue 1: Inconsistent or Low Potency in In Vitro Protease Inhibition Assays (e.g., FRET-based assays)
If you are observing lower than expected IC50 values or high variability in your in vitro protease assays, consider the following troubleshooting steps:
-
Reagent Integrity:
-
This compound/GC376 Stock Solution: Improper storage can lead to degradation. Prepare fresh stock solutions in anhydrous DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protease Activity: Ensure the Mpro enzyme is active. Run a positive control with a known inhibitor and a negative control (DMSO vehicle) in every experiment.
-
Substrate Quality: Verify the integrity of your FRET substrate.
-
-
Assay Conditions:
-
Buffer Composition: The presence of certain components, like a high concentration of reducing agents, might interfere with the assay. Ensure your assay buffer composition is optimal for Mpro activity.
-
Incubation Times: Optimize the pre-incubation time of the enzyme with this compound to allow for sufficient binding before adding the substrate.
-
DMSO Concentration: Keep the final DMSO concentration in the assay low (typically ≤1%) as higher concentrations can inhibit enzyme activity.
-
-
Assay-Specific Artifacts:
-
Fluorescence Interference: Test for autofluorescence of this compound at the excitation and emission wavelengths of your FRET pair.
-
Substrate Competition: Ensure the substrate concentration is appropriate (ideally at or below the Km) to avoid out-competing the inhibitor.
-
Issue 2: Poor Efficacy in Cell-Based Antiviral Assays
Low EC50 values in cell-based assays can be due to a variety of factors related to the compound, the cells, or the virus.
-
Compound-Related Issues:
-
Solubility: Although GC376 has improved solubility, both compounds can precipitate in aqueous media, especially at higher concentrations. Visually inspect your diluted solutions for any precipitate before adding them to the cells.
-
Stability in Media: this compound/GC376 may have limited stability in cell culture media over long incubation periods. For longer experiments, consider replenishing the compound-containing media.
-
Cellular Uptake and Efflux: As mentioned in the FAQs, active efflux can be a significant issue. Consider co-treatment with an efflux pump inhibitor like CP-100356.
-
-
Cell-Related Issues:
-
Cell Health: Ensure your cells are healthy and within a low passage number. Stressed or unhealthy cells can lead to inconsistent results.
-
Cell Line Susceptibility: The expression levels of efflux pumps can vary between different cell lines, which can impact the apparent potency of this compound.
-
-
Virus-Related Issues:
-
Viral Titer: Use a consistent and appropriate multiplicity of infection (MOI) for your experiments. High MOIs may require higher concentrations of the inhibitor to see an effect.
-
Assay Endpoint: The timing of your assay endpoint is critical. If the assay is run for too long, the antiviral effect may be masked by overwhelming viral replication.
-
Issue 3: High Cytotoxicity Observed
While this compound and GC376 generally exhibit low cytotoxicity, high concentrations or specific cell line sensitivities can lead to toxic effects.
-
Confirm Cytotoxicity: Always run a cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your antiviral assay on uninfected cells to determine the concentration range where the compound is well-tolerated.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells.
-
Compound Purity: Impurities in the compound batch could contribute to cytotoxicity.
Quantitative Data Summary
The following tables summarize the reported in vitro and in-cell efficacy of this compound and GC376 against various coronaviruses. Note that experimental conditions can significantly influence these values.
Table 1: In Vitro IC50 Values for this compound and GC376 against Coronavirus Mpro
| Compound | Virus Target | IC50 (µM) | Assay Type | Reference |
| This compound | SARS-CoV-2 Mpro | 0.40 ± 0.05 | FRET | [1][6] |
| GC376 | SARS-CoV-2 Mpro | 0.19 ± 0.04 | FRET | [1][6] |
| This compound | SARS-CoV Mpro | 0.070 ± 0.02 | FRET | [1][6] |
| GC376 | SARS-CoV Mpro | 0.05 ± 0.01 | FRET | [1] |
| GC376 | FCoV Mpro | 0.49 ± 0.07 | FRET | [1] |
| GC376 | Ferret CoV Mpro | 1.33 ± 0.19 | FRET | [1] |
| GC376 | Mink CoV Mpro | 1.44 ± 0.38 | FRET | [1] |
Table 2: In-Cell EC50 Values for this compound and GC376
| Compound | Virus | Cell Line | EC50 (µM) | Assay Type | Reference |
| This compound | SARS-CoV-2 | Vero E6 | 1.5 | Plaque Reduction | [1] |
| GC376 | SARS-CoV-2 | Vero E6 | 0.92 | Plaque Reduction | [1] |
| GC376 | MERS-CoV | - | 0.5 | Viral Replication | [1] |
| This compound | SARS-CoV-2 | Vero E6 | 0.32 (with CP-100356) | Antiviral | [5] |
Experimental Protocols
Protocol 1: FRET-Based Mpro Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against coronavirus Mpro.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Bis-Tris (pH 7.8), 1 mM DTT.
-
Mpro Stock Solution: Prepare a stock solution of purified Mpro in an appropriate buffer.
-
FRET Substrate Stock Solution: Dissolve the FRET substrate (e.g., Abz-SVTLQSG-Y(NO2)-R) in DMSO.
-
This compound/GC376 Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Create serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the serially diluted this compound/GC376 solutions.
-
Add the Mpro solution to each well to a final concentration of approximately 80 nM.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to a final concentration of 100 µM.
-
Immediately measure the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Antiviral Plaque Reduction Assay
This protocol outlines a general procedure for evaluating the antiviral efficacy of this compound in a cell-based assay.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., Vero E6) in 6-well plates and grow to confluency.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of this compound/GC376 in the infection medium.
-
Infect the confluent cell monolayers with the virus at a low MOI (e.g., 0.01) in the presence of the diluted compound or vehicle control.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1.2% Avicel and the respective concentrations of the compound.
-
-
Plaque Visualization and Quantification:
-
Incubate the plates for 48-72 hours at 37°C.
-
Fix the cells with 4% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting coronavirus replication.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
- 1. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
GC373 degradation and how to prevent it
Welcome to the technical support center for GC373. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound and how to prevent its degradation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its relationship with GC376?
This compound is a potent, reversible inhibitor of the main protease (Mpro or 3CLpro) found in various coronaviruses. It is a dipeptidyl aldehyde that forms a covalent but reversible bond with the catalytic cysteine residue in the active site of the protease.[1][2] GC376 is the bisulfite adduct prodrug of this compound. In aqueous solutions, GC376 readily converts to the active aldehyde form, this compound.[2]
Q2: What are the primary mechanisms of this compound degradation?
As a peptide aldehyde, this compound is susceptible to several degradation pathways:
-
Oxidation: The aldehyde group is prone to oxidation, which can convert it into a carboxylic acid, rendering it inactive as a protease inhibitor.
-
Hydrolysis: The peptide bonds in this compound can undergo hydrolysis, especially at extreme pH values, leading to the breakdown of the molecule.
-
Epimerization: In aqueous solutions, this compound can undergo epimerization at the alpha-carbon of the glutamine analog, leading to a mixture of stereoisomers.[3] While not strictly degradation, this can affect its binding affinity to the target protease.
-
Photodegradation: Exposure to light, particularly UV light, can potentially lead to the degradation of peptide-based molecules.
Q3: How should I properly store this compound to ensure its stability?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Atmosphere | Light Condition |
| Solid Powder | -20°C or -80°C | Inert gas (e.g., Argon or Nitrogen) | Protected from light |
| Stock Solution (in anhydrous DMSO) | -20°C or -80°C | Tightly sealed vials | Protected from light |
| Aqueous Solutions | 2-8°C (short-term) | Tightly sealed vials | Protected from light |
Q4: What is the recommended procedure for preparing a this compound stock solution?
It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO).[1] For in vitro assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it further in the appropriate aqueous buffer immediately before use.
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, follow these best practices:
-
Prepare fresh aqueous dilutions of this compound for each experiment from a frozen DMSO stock.
-
Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.
-
Use buffers within a neutral pH range (pH 6-8) unless the experimental protocol requires otherwise.
-
Protect all solutions containing this compound from direct light.
-
When possible, degas aqueous buffers to remove dissolved oxygen, which can contribute to oxidation.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected inhibitory activity in my assay.
| Possible Cause | Recommended Action |
| Degradation of this compound stock solution. | Prepare a fresh stock solution from powder. Verify the inhibitory activity of the new stock solution against a positive control. |
| Degradation of diluted aqueous solution. | Prepare fresh aqueous dilutions immediately before use. Minimize the time the diluted solution is kept at room temperature. |
| Incorrect pH of the assay buffer. | Verify the pH of your assay buffer. Extreme pH values can accelerate the degradation of this compound. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. |
Issue: I am observing precipitation in my this compound solution.
| Possible Cause | Recommended Action |
| Low solubility in aqueous buffer. | Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility, but still compatible with your assay. Gentle warming and vortexing may help redissolve the compound. |
| Salt precipitation from the buffer at low temperatures. | If storing aqueous solutions at 2-8°C, ensure that the buffer salts are soluble at that temperature. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
General Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your specific equipment and to achieve the best separation of degradation products.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector or a mass spectrometer (LC-MS).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Column Temperature: 30°C.
-
-
Forced Degradation Study (Stress Testing):
-
Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for various time points.
-
Oxidative Degradation: Incubate this compound solution in 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: Store this compound powder and solution at elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Inject the stressed samples, along with an unstressed control, into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting decision tree for inconsistent this compound activity.
References
- 1. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on GC373 Activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the antiviral compound GC373. The content addresses common issues encountered when transitioning from enzymatic or serum-free assays to more physiologically relevant cell-based assays containing serum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dipeptide-based protease inhibitor. It functions as a reversible covalent inhibitor of the viral main protease (Mpro or 3CLpro), which is essential for viral replication.[1][2] The aldehyde group of this compound forms a hemithioacetal with the catalytic cysteine residue in the Mpro active site, effectively blocking its function.[1][3]
Q2: Is this compound stable in the presence of serum or plasma?
Yes, studies have shown that GC376, the prodrug that readily converts to this compound, is stable in human plasma. This suggests that the core structure of this compound is not rapidly degraded by proteases found in serum under typical experimental conditions.
Q3: I'm observing a significantly higher EC50 for this compound in my cell-based assay containing fetal bovine serum (FBS) compared to my enzymatic (FRET) assay. Is this expected?
Yes, this is a common and expected observation. The apparent potency of an antiviral compound can decrease significantly in the presence of serum proteins. This phenomenon is well-documented for other classes of protease inhibitors, such as those used against HIV.[1][4] The half-maximal effective concentration (EC50) in cell culture is often higher than the half-maximal inhibitory concentration (IC50) from a purified enzyme assay for several reasons, including cell permeability, off-target effects, and, most notably, serum protein binding.
Q4: Which specific serum proteins are responsible for reducing this compound activity?
While specific studies on this compound are not available, research on other protease inhibitors points to two main culprits: Human Serum Albumin (HSA) and Alpha-1-acid glycoprotein (AGP).[1] These proteins are known to bind non-specifically to a wide range of small molecules. This binding effectively sequesters the drug, reducing its "free" concentration available to enter cells and inhibit the viral protease.[4] It is highly probable that bovine serum albumin (BSA) and other proteins in FBS have a similar effect.
Q5: By how much should I expect the EC50 to increase in the presence of serum?
The magnitude of the "serum shift" can be substantial. For some antiviral drugs, the concentration required for inhibition in the presence of physiological concentrations of plasma proteins can be an order of magnitude (10-fold) or higher than in serum-free conditions.[4] The exact shift for this compound will depend on its specific binding affinity for the proteins in the serum used and the concentration of that serum.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected potency of this compound in cell culture.
If you are experiencing variability in your results or observing that this compound is less effective than anticipated, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for reduced this compound activity.
Detailed Troubleshooting Steps
1. My this compound EC50 value is much higher in the presence of 10% FBS than the published IC50 from an enzymatic assay. Why?
-
Cause: This is most likely due to serum protein binding. A significant fraction of this compound is likely bound to albumin and other proteins in the FBS, reducing the free concentration of the drug available to inhibit the virus. For some antivirals, 60-90% of the drug can be bound by serum proteins.[4]
-
Solution: This is an expected result and highlights the importance of testing inhibitors in physiologically relevant conditions. To quantify this effect, you should perform a "serum-shift" assay, as detailed in the Experimental Protocols section below. This will allow you to characterize the relationship between serum concentration and this compound potency.
2. My results are inconsistent between experiments, even when using the same serum concentration.
-
Cause 1: Variability in Assay Conditions. Small differences in the multiplicity of infection (MOI), cell seeding density, or incubation times can lead to significant variations in EC50 values.[2]
-
Solution 1: Strictly standardize your protocol. Ensure that cells are from a similar passage number and are seeded at the exact same density. Use a precisely titered viral stock for a consistent MOI in every experiment.
-
Cause 2: Compound Stability and Solubility. this compound, like many small molecules, may have limited solubility in aqueous media. If the compound precipitates in the well, its effective concentration will be lower and variable.[2] Repeated freeze-thaw cycles of stock solutions can also lead to degradation.
-
Solution 2: Always visually inspect your assay plates for any signs of precipitation. Ensure the final concentration of your solvent (e.g., DMSO) is consistent and non-toxic to your cells (typically <0.5%). Prepare fresh serial dilutions from a stock solution that has not undergone excessive freeze-thaw cycles.
3. How can I confirm that serum protein binding is the issue?
-
Cause: Direct confirmation requires specialized biophysical assays. However, a strong inference can be made through systematic experimentation.
-
Solution: The most straightforward method is to perform a dose-response experiment with varying concentrations of serum (e.g., 0%, 2%, 5%, 10%, and 20% FBS). If the EC50 of this compound increases systematically with higher serum concentrations, it provides strong evidence that protein binding is attenuating the drug's activity.[5] For a more direct measurement, techniques like equilibrium dialysis or biolayer interferometry could be used to quantify the binding of this compound to purified albumin.[6]
Quantitative Data Summary
While direct experimental data for a this compound serum shift is not publicly available, the following table provides an illustrative example of expected results based on data from other antiviral protease inhibitors.[1][5] This demonstrates the potential impact of Fetal Bovine Serum (FBS) on the apparent efficacy (EC50) of this compound in a cell-based antiviral assay.
Table 1: Illustrative Impact of FBS Concentration on this compound EC50
| FBS Concentration (%) | Illustrative this compound EC50 (µM) | Fold-Increase in EC50 (vs. 0% FBS) |
| 0% (Serum-Free) | 0.4 | 1.0x |
| 2% | 1.5 | 3.8x |
| 5% | 3.2 | 8.0x |
| 10% | 6.5 | 16.3x |
| 50% (Human Serum) | >25 (Extrapolated) | >62.5x |
Note: The data in this table are hypothetical and for educational purposes to illustrate the concept of a serum-shift assay. Actual experimental results may vary.
Experimental Protocols
Protocol: Serum-Shift Antiviral Assay for this compound
This protocol allows for the quantification of the effect of serum proteins on the antiviral activity of this compound using a standard plaque reduction or yield reduction assay.
Caption: Experimental workflow for a serum-shift assay.
Methodology:
-
Prepare Media: Prepare batches of cell culture medium (e.g., DMEM) containing different final concentrations of Fetal Bovine Serum (FBS): 0% (serum-free), 2%, 5%, 10%, and 20%. Ensure all other supplements (e.g., antibiotics) are consistent across all media.
-
Prepare this compound Dilutions: Prepare a 2x concentrated serial dilution series of this compound in each of the corresponding serum-containing media from Step 1.
-
Cell Seeding: Seed a suitable cell line (e.g., Vero E6) into 24- or 48-well plates to form a confluent monolayer on the day of infection.
-
Infection Mix: Prepare the virus inoculum at a 2x concentration in each of the corresponding serum-containing media. Mix equal volumes of the 2x this compound dilutions and the 2x virus inoculum. Incubate this mixture for 1 hour at 37°C to allow the drug to interact with the virus and serum proteins.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the drug/virus mixtures. Include "no drug" and "no virus" controls for each serum condition.
-
Incubation: Incubate the plates for 1-2 hours. After the incubation period, remove the inoculum and overlay the cells with a medium (e.g., containing methylcellulose for a plaque assay) with the corresponding FBS concentration and a final 1x concentration of this compound. Incubate for 48-72 hours.
-
Quantification:
-
For Plaque Reduction: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.[4]
-
For Yield Reduction: Collect the supernatant and quantify viral RNA using RT-qPCR.
-
-
Data Analysis: For each serum concentration, calculate the percentage of viral inhibition at each this compound concentration relative to the "no drug" control. Use non-linear regression analysis to fit a dose-response curve and determine the EC50 value.[7]
-
Final Analysis: Plot the calculated EC50 values as a function of the serum concentration to visualize the serum shift.
Conceptual Pathway: Serum Protein Binding
The following diagram illustrates the conceptual model of how serum proteins reduce the bioavailability of this compound.
Caption: Serum proteins sequester this compound, reducing its active concentration.
References
- 1. Human serum attenuates the activity of protease inhibitors toward wild-type and mutant human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline [frontiersin.org]
- 7. EC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Co-administration of Efflux Inhibitors with GC373
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antiviral compound GC373. The primary focus is on addressing potential issues of reduced efficacy in cell-based assays due to cellular efflux mechanisms and the potential benefits of co-administering efflux pump inhibitors.
Troubleshooting Guides
Issue: Lower than Expected Antiviral Efficacy of this compound in Cell-Based Assays
Researchers may occasionally observe that the in vitro antiviral potency of this compound is lower than anticipated based on enzymatic assays. This discrepancy can arise from various factors related to the experimental setup and cellular physiology. One key aspect to consider is the active removal of the compound from the cells by efflux pumps.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting suboptimal this compound performance.
Step-by-Step Troubleshooting:
-
Verify this compound Stock Solution:
-
Action: Confirm the integrity of your this compound stock. Improper storage can lead to degradation. Ensure the compound is fully solubilized.
-
Rationale: The accuracy of your experimental results depends on the quality and concentration of the inhibitor.
-
-
Assess Cell Health and Culture Conditions:
-
Action: Examine the morphology and viability of your cell lines. Ensure that cells are not overgrown or stressed, as this can affect drug metabolism and transport.
-
Rationale: Healthy, actively dividing cells are crucial for consistent and reproducible antiviral assay results.
-
-
Review Antiviral Assay Protocol:
-
Action: Double-check all parameters of your antiviral assay, including the multiplicity of infection (MOI), incubation times, and the method used to quantify viral replication.
-
Rationale: Suboptimal assay conditions can lead to misleading results regarding the efficacy of the antiviral compound.
-
-
Investigate Potential for Cellular Efflux:
-
Action: If the above steps do not resolve the issue, consider the possibility that the cells are actively removing this compound via efflux pumps. Co-administer a known efflux pump inhibitor, such as CP-100356, with this compound and measure the antiviral efficacy.
-
Rationale: Some cell lines express high levels of multidrug resistance (MDR) transporters, like P-glycoprotein (P-gp), which can reduce the intracellular concentration of various compounds, thereby decreasing their apparent potency.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a dipeptide-based protease inhibitor. It is the active aldehyde form of the prodrug GC376.[1][2] this compound targets the main protease (Mpro or 3CLpro) of various coronaviruses, an enzyme that is essential for the cleavage of viral polyproteins and subsequent viral replication.[1][3] By covalently binding to the catalytic cysteine in the active site of Mpro, this compound blocks its function and inhibits viral propagation.[1][2]
Q2: What are efflux pumps and how might they affect my experiments with this compound?
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of cells.[4][5] These pumps, such as P-glycoprotein (P-gp/MDR1), are a common mechanism of multidrug resistance in cancer cells and can also reduce the intracellular concentration of other therapeutic compounds.[5] If this compound is a substrate for an efflux pump expressed in your cell line, it may be actively removed from the cell, leading to a lower intracellular concentration and consequently, reduced antiviral activity.
Caption: Proposed mechanism of this compound cellular transport and efflux.
Q3: Is there evidence that efflux pump inhibitors can increase the efficacy of this compound?
Yes, studies have shown that the co-administration of an efflux inhibitor can enhance the antiviral potency of this compound and its derivatives. For example, in a study by Vuong et al. (2021), the addition of the P-glycoprotein inhibitor CP-100356 significantly decreased the EC50 values of this compound and its analogs against SARS-CoV-2 in cell culture.[6] This suggests that these compounds are indeed substrates of efflux pumps and that inhibiting this efflux can increase their effective intracellular concentration.
Q4: What kind of quantitative improvement can I expect when using an efflux inhibitor with this compound?
The degree of improvement will likely depend on the specific cell line, the level of efflux pump expression, and the particular this compound derivative being tested. The table below summarizes data from Vuong et al. (2021) for this compound and some of its singly modified aldehyde derivatives.[6]
Table 1: Antiviral Activity of this compound and Derivatives With and Without an Efflux Inhibitor [6]
| Compound | SARS-CoV-2 Antiviral EC50 (µM) | SARS-CoV-2 Antiviral EC50 (µM) with CP-100356 | Fold Improvement |
| This compound | 1.5 | 0.23 | 6.5 |
| 1a | 1.1 | 0.28 | 3.9 |
| 1b | 0.9 | 0.19 | 4.7 |
| 1c | 1.1 | 0.22 | 5.0 |
| 1d | 1.3 | 0.29 | 4.5 |
| 1e | 1.5 | 0.28 | 5.4 |
| 1f | 1.3 | 0.29 | 4.5 |
| 1g | 1.6 | 0.31 | 5.2 |
| 1h | 1.4 | 0.30 | 4.7 |
Data is presented as mean values. CP-100356 is an efflux pump inhibitor.
Q5: What experimental protocol should I follow to test the effect of an efflux inhibitor on this compound activity?
The following is a general protocol based on methodologies described in the literature for assessing antiviral activity in cell culture.[1][6]
Experimental Protocol: Plaque Reduction Assay with Co-administration of Efflux Inhibitor
Objective: To determine the 50% effective concentration (EC50) of this compound against a target virus in a specific cell line, with and without the presence of an efflux pump inhibitor.
Materials:
-
Target virus stock of known titer.
-
Host cell line permissive to the virus (e.g., Vero E6 for SARS-CoV-2).
-
This compound stock solution.
-
Efflux pump inhibitor stock solution (e.g., CP-100356).
-
Cell culture medium and supplements.
-
Reagents for plaque assay (e.g., agarose, crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and allow them to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in a cell culture medium. For the co-administration condition, prepare a second set of serial dilutions of this compound in a medium that also contains a fixed, non-toxic concentration of the efflux inhibitor.
-
Virus Infection: Infect the cell monolayers with the virus at a low multiplicity of infection (MOI).
-
Treatment: After a viral adsorption period, remove the inoculum and add the media containing the different concentrations of this compound, with or without the efflux inhibitor.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 48-72 hours).
-
Plaque Visualization: Fix the cells and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the untreated virus control. Determine the EC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for a plaque reduction assay with an efflux inhibitor.
References
- 1. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efflux pumps as antimicrobial resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 6. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A comprehensive analysis of the half-maximal inhibitory concentration (IC50) values of GC373 reveals its potent and broad-spectrum activity against the main protease (Mpro) of various coronaviruses. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy, supported by experimental data and detailed methodologies.
This compound, and its prodrug GC376, have demonstrated significant inhibitory effects on the replication of multiple coronaviruses by targeting the main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3] This enzyme plays a crucial role in the viral life cycle by cleaving polyproteins into functional viral proteins, making it an attractive target for antiviral drug development.[1]
Comparative Efficacy of this compound Against Coronavirus Mpro
The inhibitory activity of this compound and its prodrug GC376 has been quantified against several coronavirus strains. The following table summarizes the reported IC50 values, providing a clear comparison of the compound's potency.
| Coronavirus Strain | Inhibitor | IC50 (µM) | Notes |
| SARS-CoV-2 | This compound | 0.40 ± 0.05 | In vitro enzymatic assay.[2] |
| GC376 | 0.19 ± 0.04 | GC376 is the prodrug of this compound.[2] | |
| SARS-CoV | This compound | 0.070 ± 0.02 | Demonstrates broad inhibition.[2] |
| GC376 | 0.05 ± 0.01 | [2] | |
| Feline Coronavirus (FCoV) | GC376 | 0.49 ± 0.07 | [2] |
| Ferret Coronavirus | GC376 | 1.33 ± 0.19 | [2] |
| Mink Coronavirus | GC376 | 1.44 ± 0.38 | [2] |
Mechanism of Action
This compound acts as a potent inhibitor of the coronavirus main protease (Mpro).[1][2] Structural studies have revealed that this compound covalently binds to the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) in the active site of the enzyme.[2][4] This binding occurs through the formation of a hemithioacetal, which effectively blocks the protease's ability to cleave viral polyproteins, thereby inhibiting viral replication.[2][4]
Experimental Protocols
The determination of IC50 values for this compound and its analogs is a critical step in assessing their antiviral potency. Below is a detailed methodology for a typical in vitro Mpro inhibition assay.
Mpro Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant coronavirus Mpro
-
Fluorogenic substrate (e.g., Abz-SVTLQSG-Y(NO2)-R)
-
This compound or other test inhibitors
-
Assay buffer (e.g., 20 mM Bis-Tris, pH 7.8, 1 mM DTT)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well microplates
-
Fluorescence plate reader
2. Procedure:
-
Compound Preparation: Prepare stock solutions of this compound in 10% aqueous DMSO.[2] Create a serial dilution of the inhibitor to be tested.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate a specific concentration of Mpro (e.g., 80 nM for SARS-CoV-2 Mpro) with varying concentrations of the inhibitor (e.g., 0 to 100 µM) in the assay buffer.[2] The incubation is typically performed at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Initiation of Reaction: Start the enzymatic reaction by adding the fluorogenic substrate to each well to a final concentration (e.g., 100 µM).[2]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader at appropriate excitation and emission wavelengths. The cleavage of the substrate by Mpro results in a detectable fluorescent signal.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
-
The following diagram illustrates the general workflow for determining the IC50 value of an Mpro inhibitor.
Caption: Workflow for IC50 determination of Mpro inhibitors.
This guide provides a foundational understanding of the potent inhibitory effects of this compound against a range of coronaviruses. The presented data and protocols can serve as a valuable resource for researchers actively involved in the development of novel antiviral therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Used For Cat Coronavirus Infections Fast-Tracked For Clinical Trial In Humans With Covid-19 [forbes.com]
- 4. go.drugbank.com [go.drugbank.com]
Head-to-Head Comparison: GC373 and Boceprevir as SARS-CoV-2 Main Protease Inhibitors
A Guide for Researchers and Drug Development Professionals
The global effort to develop effective therapeutics against COVID-19 has led to the rigorous evaluation of numerous antiviral compounds. Among the most promising targets is the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. This guide provides a direct, data-driven comparison of two key inhibitors of this protease: GC373, a preclinical broad-spectrum coronavirus protease inhibitor, and boceprevir, an FDA-approved drug originally developed for Hepatitis C. Both have been identified as potent inhibitors of the SARS-CoV-2 Mpro, making a head-to-head comparison critical for guiding future research and development.[1][2]
Mechanism of Action: Targeting Viral Polyprotein Processing
Both this compound and boceprevir function by inhibiting the SARS-CoV-2 main protease (Mpro).[1][2] This cysteine protease is responsible for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) that are vital for viral replication and transcription.[3] By blocking Mpro, these inhibitors prevent the maturation of the viral replication machinery, thus halting the viral life cycle.
This compound, and its prodrug GC376, are covalent inhibitors that specifically target the cysteine residue in the active site of Mpro.[3][4] Boceprevir, originally designed as a serine protease inhibitor for the Hepatitis C virus NS3/4A protease, has been shown to effectively inhibit the cysteine protease Mpro of SARS-CoV-2 as well.[1][5][6] It acts as a time-dependent, reversible covalent inhibitor.[1]
Quantitative Performance Data
Experimental data consistently demonstrates that while both compounds inhibit SARS-CoV-2 Mpro and viral replication, this compound (often studied via its more soluble prodrug, GC376) is significantly more potent than boceprevir in both enzymatic and cell-based assays.
Table 1: In Vitro Efficacy Against SARS-CoV-2 Mpro
| Compound | IC₅₀ (μM) | Assay Type | Reference |
| GC376 | 0.03 - 0.19 | Enzymatic (FRET) | [6][7] |
| This compound | 0.40 ± 0.05 | Enzymatic (FRET) | [7] |
| Boceprevir | 4.13 - 8.0 | Enzymatic (FRET) | [1][2][6] |
IC₅₀ (Half-maximal inhibitory concentration) measures the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates higher potency.
Table 2: Antiviral Activity and Cytotoxicity in Cell Culture
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Cell Line | Reference |
| GC376 | 0.70 - 3.37 | >100 | >29.6 - >142.8 | Vero, Vero E6 | [1][6] |
| Boceprevir | 1.31 - 15.57 | >100 | >6.4 - >76.3 | Vero, Vero E6, Caco-2 | [1][8] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response, in this case, inhibition of viral replication. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that kills 50% of uninfected cells. Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀. A higher SI value is desirable, indicating that the drug is effective against the virus at concentrations that are not toxic to host cells.
Experimental Protocols
The data presented above are derived from standardized in vitro assays. Below are detailed methodologies for these key experiments.
Experimental Workflow
SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)
Principle: This assay measures the enzymatic activity of recombinant SARS-CoV-2 Mpro using a peptide substrate labeled with a fluorophore and a quencher (Fluorescence Resonance Energy Transfer, or FRET).[9] In its intact state, the quencher suppresses the fluorophore's signal. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is quantified by the reduction in the rate of fluorescence increase.[9]
Methodology:
-
Reagents and Materials: Recombinant SARS-CoV-2 Mpro, FRET peptide substrate, assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3), test compounds (this compound, boceprevir) dissolved in DMSO, 384-well assay plates.
-
Procedure: a. Serially dilute test compounds in assay buffer to achieve a range of desired concentrations. b. Add a fixed concentration of recombinant SARS-CoV-2 Mpro to each well of the assay plate. c. Add the diluted test compounds to the wells and pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the enzymatic reaction by adding the FRET substrate to each well. e. Immediately measure the fluorescence intensity over time (kinetic read) using a fluorescent plate reader (e.g., Excitation/Emission wavelengths specific to the FRET pair). f. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. g. Determine the IC₅₀ value by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)
Principle: This assay determines the ability of a compound to protect host cells from the virus-induced cell death, known as the cytopathic effect (CPE).[10][11] The viability of the host cells is measured after infection in the presence of the test compound. An effective antiviral will protect the cells, resulting in higher viability compared to untreated, infected cells.[10]
Methodology:
-
Materials: A susceptible host cell line (e.g., Vero E6 cells), SARS-CoV-2 virus isolate, cell culture medium, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP).
-
Procedure: a. Seed Vero E6 cells in 96-well or 384-well plates and incubate to form a confluent monolayer. b. Treat the cells with serial dilutions of the test compounds. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls. c. Infect the treated cells with a known titer of SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01. d. Incubate the plates for a period sufficient to observe significant CPE in the "virus only" control wells (e.g., 48-72 hours) at 37°C with 5% CO₂.[10] e. Add the cell viability reagent to all wells according to the manufacturer's protocol. f. Measure the signal (e.g., luminescence for ATP measurement) using a plate reader. g. Calculate the percentage of CPE reduction for each compound concentration relative to the control wells and determine the EC₅₀ value using a dose-response curve.
Cytotoxicity Assay (CC₅₀ Determination)
Principle: This assay is crucial to ensure that the observed antiviral effect is not simply due to the compound killing the host cells. It is performed in parallel with the antiviral assay but on uninfected cells.
Methodology:
-
Materials: Host cell line (same as the antiviral assay, e.g., Vero E6), cell culture medium, test compounds, and a cell viability reagent.
-
Procedure: a. Seed Vero E6 cells in 96-well plates. b. Treat the cells with the same serial dilutions of the test compounds used in the antiviral assay. Include a "cells only" control (no compound). c. Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours). d. Add the cell viability reagent and measure the signal. e. Calculate the percentage of cell viability relative to the "cells only" control. f. Determine the CC₅₀ value, the concentration at which cell viability is reduced by 50%, by plotting cell viability against the logarithm of the compound concentration.
Conclusion
The direct comparison of this compound and boceprevir reveals important distinctions in their in vitro anti-SARS-CoV-2 activity. While both compounds effectively target the viral main protease, the experimental data consistently indicate that this compound/GC376 is a substantially more potent inhibitor than boceprevir, as evidenced by its lower IC₅₀ and EC₅₀ values.[1][2][6][7] Both compounds exhibit low cytotoxicity in the tested cell lines, resulting in favorable selectivity indices.[6][8] These findings underscore the potential of this compound as a strong candidate for further preclinical and clinical development for the treatment of COVID-19. Boceprevir, being an already approved drug, represents a valuable tool for repurposing efforts, although its lower potency against SARS-CoV-2 may be a limiting factor.[12] This guide provides the foundational data and methodologies for researchers to build upon in the ongoing search for effective COVID-19 therapeutics.
References
- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 3. reframeDB [reframedb.org]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. labinsights.nl [labinsights.nl]
- 9. researchgate.net [researchgate.net]
- 10. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay - PMC [pmc.ncbi.nlm.nih.gov]
Structural Showdown: A Comparative Guide to GC373 and its Analogs as Mpro Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural and functional characteristics of the promising antiviral agent GC373 and its analogs when bound to the Main Protease (Mpro) of coronaviruses. Experimental data and detailed protocols are presented to support the findings.
The emergence of novel coronaviruses has underscored the urgent need for effective antiviral therapeutics. The viral Main Protease (Mpro or 3CLpro) is a prime target for drug development due to its essential role in the viral life cycle.[1][2][3] this compound, a dipeptide-based protease inhibitor, and its prodrug form, GC376, have demonstrated potent inhibition of Mpro across various coronaviruses, including SARS-CoV-2.[3][4] This guide delves into the structural intricacies of this compound and its analogs in complex with Mpro, offering a comparative analysis of their binding modes and inhibitory activities.
Key Structural Features of this compound Bound to Mpro
This compound, the active aldehyde form of the prodrug GC376, establishes a covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro) within the enzyme's active site.[1][2][5] This interaction forms a hemithioacetal, effectively blocking the protease's function.[1][3][4] The inhibitor occupies the substrate-binding pocket, with its different moieties interacting with specific subsites (S1, S2, etc.) of the protease.
A notable feature of this compound is its γ-lactam group at the P1 position, which mimics the glutamine substrate preferred by Mpro. The binding of this compound is further stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues in the active site.[1][6]
Structural Comparison with Analogs
Structural studies of this compound analogs have revealed how modifications at different positions can influence binding affinity and inhibitory potency. These analogs often feature alterations at the P2 and P3 positions to optimize interactions with the corresponding S2 and S3 pockets of Mpro.
Comparison of this compound and Analog Binding in Mpro Active Site:
| Feature | This compound | Analogs (General Observations) |
| P1 Position | Conserved γ-lactam for interaction with the S1 pocket. | Generally conserved to maintain specific recognition by Mpro. |
| P2 Position | Typically a leucine residue making hydrophobic contacts. | Modifications with different hydrophobic groups can enhance binding affinity. |
| P3 Position | Often a benzyl group. | Introduction of heterocyclic moieties or other groups can lead to improved interactions with the S3/S4 pockets. |
| Covalent Bond | Forms a reversible covalent bond with the catalytic Cys145. | This mechanism is a hallmark of this class of inhibitors. |
Quantitative Comparison of Inhibitory Activity
The efficacy of this compound and its analogs has been quantified through various biochemical and antiviral assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key parameters for comparison.
Table 1: Inhibitory Activity of this compound and Selected Analogs against SARS-CoV-2 Mpro and Virus Replication
| Compound | Modification(s) | Mpro IC50 (µM) | Antiviral EC50 (µM) |
| This compound | - | 0.40 ± 0.05[3] | ~1.0[7] |
| GC376 (prodrug) | Bisulfite adduct | 0.19 ± 0.04[3] | 0.9[8] |
| Analog 1a | Singly modified at P2 | >200 | >200 |
| Analog 1f | Singly modified at P3 | 0.055 ± 0.003 | 0.38 ± 0.05 |
| Analog 1i | Doubly modified at P2 and P3 | 0.045 ± 0.005 | 0.50 ± 0.10 |
| Analog 1j | Doubly modified at P2 and P3 | 0.025 ± 0.002 | 0.23 ± 0.03 |
| Analog 2c (prodrug of 1i) | Doubly modified at P2 and P3 | 0.018 ± 0.002 | 0.18 ± 0.03 |
| Analog 2d (prodrug of 1j) | Doubly modified at P2 and P3 | 0.010 ± 0.001 | 0.11 ± 0.02 |
Data for analogs are sourced from a study on improved GC376 derivatives.[7] Note that lower IC50 and EC50 values indicate higher potency.
Experimental Protocols
The following are generalized protocols for key experiments involved in the structural and functional characterization of Mpro inhibitors.
Mpro Enzymatic Inhibition Assay (FRET-based)
This assay is commonly used to determine the IC50 values of inhibitors.
-
Reagents and Materials:
-
Purified recombinant Mpro enzyme.
-
Fluorescence Resonance Energy Transfer (FRET) substrate peptide with a fluorophore and a quencher.
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).
-
Test compounds (this compound and its analogs) at various concentrations.
-
384-well microplates.
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Dispense a solution of Mpro enzyme into the wells of the microplate.
-
Add the test compounds at a range of serial dilutions to the wells.
-
Incubate the enzyme and compound mixture for a predefined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities from the fluorescence data.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
X-ray Crystallography Workflow for Mpro-Inhibitor Complex
Determining the crystal structure provides a high-resolution view of the inhibitor binding mode.
References
- 1. Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of GC373 Antiviral Activity in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of GC373, a potent inhibitor of the main protease (Mpro or 3CLpro) of several coronaviruses. While extensive data exists for its activity in various cell lines, this document focuses on the available data regarding its validation in primary human cells and compares its performance with other key antiviral compounds.
Executive Summary
This compound has demonstrated significant in vitro efficacy against a range of coronaviruses, including SARS-CoV-2. Its mechanism of action involves the inhibition of the viral main protease, an enzyme critical for viral replication. While data on its activity in primary human cells is limited in publicly available literature, its performance in cell lines suggests strong therapeutic potential. This guide provides a comparison with other notable antiviral agents for which data in primary human airway epithelial cells are available, offering a benchmark for its potential clinical relevance.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro efficacy of this compound and its prodrug GC376 against SARS-CoV-2 in commonly used cell lines, alongside the activity of other prominent antiviral drugs in primary human airway epithelial (HAE) cells. This distinction is crucial as primary cells are considered more physiologically relevant models for respiratory virus infections.
| Compound | Virus | Cell Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 | Vero E6 | 1.5 | >200 | >133 | [1] |
| GC376 (prodrug of this compound) | SARS-CoV-2 | Vero E6 | 0.70 - 0.92 | >200 | >217 | [1][2] |
| Remdesivir | SARS-CoV-2 | Primary Human Airway Epithelial Cells | ~0.01 | >10 | >1000 | [3] |
| GS-441524 (active metabolite of Remdesivir) | SARS-CoV-2 | Primary Human Airway Epithelial Cells | 0.47 | >10 | >21 | [4] |
| EIDD-1931 (active form of Molnupiravir) | SARS-CoV-2 | Primary Human Airway Epithelial Cells | 0.4 | >10 | >25 | [4] |
| Nirmatrelvir | SARS-CoV-2 | dNHBE Cells | 0.056 - 0.215 | Not Reported | Not Reported | [5] |
Mechanism of Action: Targeting the Viral Main Protease
This compound is a dipeptide-based protease inhibitor that targets the main protease (Mpro or 3CLpro) of coronaviruses.[6][7] This enzyme is essential for the virus's life cycle as it cleaves the viral polyproteins into functional proteins required for viral replication and transcription.[6][7] By covalently binding to the catalytic cysteine residue in the Mpro active site, this compound blocks this cleavage process, thereby halting viral replication.[1]
Caption: Coronavirus replication cycle and the inhibitory action of this compound.
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparison of antiviral activity in primary human airway epithelial (HAE) cells.
Culture of Primary Human Airway Epithelial Cells
Primary human bronchial epithelial cells are seeded on permeable supports and cultured at an air-liquid interface (ALI) to differentiate into a pseudostratified epithelium that closely resembles the in vivo airway. This process typically takes 3-4 weeks. The basal medium provides nutrients to the cells from below, while the apical surface is exposed to air.
Antiviral Activity Assay in HAE Cells
-
Compound Preparation: Antiviral compounds are serially diluted to the desired concentrations in the basal medium.
-
Infection: Differentiated HAE cultures are washed apically to remove mucus and then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) on the apical side.
-
Treatment: The compound-containing medium is added to the basal chamber of the culture system. Treatment can be initiated before, during, or after viral infection to assess prophylactic or therapeutic efficacy.
-
Incubation: The infected and treated cultures are incubated at 37°C and 5% CO2 for a specified period (e.g., 48-72 hours).
-
Quantification of Viral Load:
-
RT-qPCR: Viral RNA is extracted from apical washes or cell lysates and quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to determine the number of viral genome copies.
-
Plaque Assay: Apical washes are collected, serially diluted, and used to infect a monolayer of susceptible cells (e.g., Vero E6). The formation of plaques (areas of cell death) is quantified to determine the infectious virus titer (Plaque Forming Units per mL).
-
-
Data Analysis: The EC50 is calculated by plotting the percentage of viral inhibition against the log of the compound concentration.
Cytotoxicity Assay
-
Cell Seeding: Primary HAE cells or other relevant cell lines are seeded in multi-well plates.
-
Compound Treatment: Cells are incubated with serial dilutions of the antiviral compound for a period that matches the duration of the antiviral assay.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay that quantifies a parameter of cell health, such as metabolic activity (e.g., MTS or MTT assay) or ATP content (e.g., CellTiter-Glo assay).
-
Data Analysis: The CC50 is determined by plotting the percentage of cell viability against the log of the compound concentration.
Caption: Workflow for assessing antiviral activity in primary HAE cells.
Conclusion
This compound is a promising antiviral candidate with a well-defined mechanism of action against coronaviruses. While its efficacy has been robustly demonstrated in cell line models, further validation in primary human cell systems is a critical next step to fully ascertain its therapeutic potential for treating human coronavirus infections. The comparative data presented in this guide, utilizing primary human airway epithelial cells for other antivirals, provides a valuable framework for interpreting future studies on this compound in these more physiologically relevant models. Researchers are encouraged to employ the detailed protocols outlined herein to generate directly comparable data and advance the development of effective coronavirus therapeutics.
References
- 1. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Both Boceprevir and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postinfection treatment with a protease inhibitor increases survival of mice with a fatal SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of GC373 and Ketoamide Inhibitors for Coronavirus Main Protease
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of two key classes of coronavirus main protease inhibitors.
The global scientific community has intensely focused on developing effective antiviral therapies against coronaviruses, particularly since the emergence of SARS-CoV-2. A primary target for these therapeutic efforts is the viral main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme essential for viral replication.[1] This guide provides a detailed comparative analysis of two prominent classes of Mpro inhibitors: the peptide aldehyde GC373 and the broader class of α-ketoamide inhibitors.
Mechanism of Action: Covalent Inhibition of the Main Protease
Both this compound and α-ketoamide inhibitors function as covalent inhibitors of the coronavirus main protease.[2][3] The Mpro is a cysteine protease, utilizing a catalytic dyad of cysteine and histidine residues to cleave viral polyproteins.[4] These inhibitors are designed to mimic the natural substrate of the Mpro.
This compound, a peptide aldehyde, and α-ketoamides both possess an electrophilic "warhead" that is attacked by the nucleophilic cysteine residue in the active site of the Mpro. This results in the formation of a stable, reversible covalent bond, typically a hemithioacetal, which inactivates the enzyme and halts viral replication.[5][6] The specificity of these inhibitors for the viral protease over host proteases is a key factor in their therapeutic potential.[4]
Caption: Figure 1: Generalized Mechanism of Covalent Inhibition of Coronavirus Main Protease
Quantitative Performance Data
The following table summarizes the in vitro inhibitory activity (IC50) against the SARS-CoV-2 main protease and the antiviral efficacy (EC50) in cell-based assays for this compound and a selection of representative α-ketoamide inhibitors. Lower values indicate higher potency.
| Inhibitor Class | Compound | SARS-CoV-2 Mpro IC50 (µM) | Antiviral EC50 (µM) | Cell Line | Reference |
| Peptide Aldehyde | This compound | 0.40 ± 0.05 | 1.5 | Vero E6 | [5][7] |
| α-Ketoamide | Ketoamide 13b | 0.67 ± 0.18 | 4-5 | Calu-3 | [8] |
| α-Ketoamide | Boceprevir | 4.13 | 1.90 | Vero E6 | [9] |
| α-Ketoamide | Compound 11a | 1.95 | 5.8 | Vero E6 | [10] |
| α-Ketoamide | Compound 11r | 0.18 ± 0.02 | 0.0004 | Huh7 (MERS-CoV) | [8][10] |
| α-Ketoamide | Compound 20j | 0.019 | 0.1381 | N/A | [11] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay for Mpro Inhibition
This assay is commonly used to determine the in vitro inhibitory potency (IC50) of compounds against the main protease.
Principle: A fluorogenic peptide substrate containing a cleavage site for Mpro is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by Mpro, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Enzyme Solution: Recombinant SARS-CoV-2 Mpro is diluted in assay buffer to the desired final concentration (e.g., 15 nM).
-
Substrate Solution: A FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans) is dissolved in DMSO and then diluted in assay buffer to the final concentration (e.g., 25 µM).
-
Inhibitor Solutions: Test compounds (this compound or ketoamides) are serially diluted in DMSO and then in assay buffer to achieve a range of concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of each inhibitor dilution.
-
Add the Mpro enzyme solution to each well and incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans) using a plate reader. Readings are typically taken every minute for 30-60 minutes.
-
-
Data Analysis:
-
The initial reaction velocity is calculated from the linear phase of the fluorescence increase over time.
-
The percent inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
Caption: Figure 2: Workflow for FRET-based Mpro Inhibition Assay
Plaque Reduction Assay for Antiviral Efficacy
This cell-based assay is a gold standard for determining the effective concentration (EC50) of an antiviral compound.
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus. The virus replicates and spreads to neighboring cells, forming localized areas of cell death or cytopathic effect (CPE), which are visible as "plaques" after staining. The presence of an effective antiviral agent will inhibit viral replication and thus reduce the number and size of plaques.
Detailed Protocol:
-
Cell and Virus Preparation:
-
Seed a suitable cell line (e.g., Vero E6) in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Prepare a viral stock of known titer (plaque-forming units per mL, PFU/mL).
-
-
Infection and Treatment:
-
Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a standardized amount of virus (e.g., 100 PFU) for 1 hour at 37°C to allow for viral adsorption.
-
After the incubation period, remove the viral inoculum.
-
Overlay the cell monolayers with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the different concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
-
Plaque Visualization and Quantification:
-
Incubate the plates at 37°C for 2-3 days, or until plaques are visible.
-
Fix the cells with a fixative solution (e.g., 4% formaldehyde).
-
Stain the cell monolayer with a staining solution (e.g., crystal violet). The stain will only be taken up by living cells, leaving the plaques (areas of dead cells) unstained and visible.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
References
- 1. Potential of coronavirus 3C-like protease inhibitors for the development of new anti-SARS-CoV-2 drugs: Insights from structures of protease and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition Mechanism of SARS‐CoV‐2 Main Protease with Ketone‐Based Inhibitors Unveiled by Multiscale Simulations: Insights for Improved Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of α-Ketoamide inhibitors of SARS-CoV-2 main protease derived from quaternized P1 groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Observed Between GC373 and Nirmatrelvir in SARS-CoV-2 Inhibition Studies
For Immediate Release
[City, State] – [Date] – Preclinical research indicates a promising lack of cross-resistance between the investigational protease inhibitor GC373 and the authorized antiviral nirmatrelvir for the treatment of SARS-CoV-2. Studies demonstrate that GC376, the prodrug of this compound, retains its inhibitory activity against SARS-CoV-2 variants that have developed resistance to nirmatrelvir. This finding suggests that this compound could represent a valuable therapeutic alternative in the face of emerging nirmatrelvir resistance.
A key study investigating nirmatrelvir-resistant SARS-CoV-2 replicons found that these variants remained susceptible to GC376. This suggests that the mechanism of action of this compound differs sufficiently from that of nirmatrelvir to overcome common resistance mutations.
Further research has established the in vitro efficacy of this compound and its prodrug GC376 against the wild-type SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The observed asymmetrical cross-resistance between nirmatrelvir and another protease inhibitor, ensitrelvir, underscores the complex nature of resistance development and highlights the importance of developing diverse therapeutic options.
Comparative Efficacy of Protease Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound, GC376, and nirmatrelvir against wild-type SARS-CoV-2 Mpro and the activity of GC376 against nirmatrelvir-resistant replicons.
| Inhibitor | Target | Assay Type | IC50 / EC50 (µM) | Fold Change in Resistance | Reference |
| This compound | Wild-Type SARS-CoV-2 Mpro | Enzymatic Assay | 0.40 ± 0.05 | - | [1] |
| GC376 | Wild-Type SARS-CoV-2 Mpro | Enzymatic Assay | 0.19 ± 0.04 | - | [1] |
| Nirmatrelvir | Wild-Type SARS-CoV-2 Mpro | - | - | - | |
| GC376 | Nirmatrelvir-Resistant Replicon (L50F/E166V) | Replicon Assay | - | 1.1 | |
| GC376 | Nirmatrelvir-Resistant Replicon (T21I/S144A) | Replicon Assay | - | 0.9 |
Experimental Methodologies
The determination of cross-resistance and inhibitory activity relies on established in vitro experimental protocols.
Mpro Enzymatic Inhibition Assay
This assay quantifies the ability of an inhibitor to block the activity of the SARS-CoV-2 main protease (Mpro).
-
Recombinant Protein Expression and Purification: The gene encoding for SARS-CoV-2 Mpro is expressed in a suitable system, typically E. coli. The resulting protease is then purified to a high degree of homogeneity.
-
Fluorogenic Substrate Cleavage: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore.
-
Assay Procedure:
-
The purified Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound).
-
The fluorogenic substrate is added to the mixture.
-
If the inhibitor is effective, it will block the active site of Mpro, preventing the cleavage of the substrate.
-
The fluorescence intensity is measured over time using a plate reader. A lower fluorescence signal indicates a higher level of inhibition.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration. The IC50 value represents the concentration of the inhibitor required to reduce the Mpro activity by 50%.
Replicon-Based Cell Assay
This cell-based assay assesses the antiviral activity of a compound in a more biologically relevant context.
-
Replicon System: A SARS-CoV-2 replicon is a self-replicating RNA molecule that contains the viral non-structural proteins, including the protease, but lacks the structural proteins necessary to produce infectious virus particles. A reporter gene, such as luciferase, is often included in the replicon construct.
-
Cell Culture: A suitable host cell line (e.g., VeroE6 cells) is used to support the replication of the replicon.
-
Assay Procedure:
-
The host cells are treated with different concentrations of the antiviral compound.
-
The SARS-CoV-2 replicon RNA is then introduced into the cells.
-
The replicon replicates within the cells, and the level of replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).
-
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the reporter gene activity against the drug concentration. The EC50 value represents the concentration of the drug that inhibits viral replication by 50%. To assess cross-resistance, this assay is performed using replicons containing specific mutations known to confer resistance to other protease inhibitors.
Mechanism of Action and Resistance
The following diagram illustrates the general mechanism of action for SARS-CoV-2 main protease inhibitors and the potential for resistance development.
Figure 1. Mechanism of protease inhibition and resistance.
This guide provides a comparative overview of the cross-resistance profile of this compound with other protease inhibitors, supported by experimental data and detailed methodologies. The lack of observed cross-resistance with nirmatrelvir positions this compound as a potentially significant addition to the therapeutic arsenal against COVID-19. Further research and clinical trials are warranted to fully elucidate its efficacy and safety profile.
References
The Ascendancy of GC373 Analogs in Antiviral Research: A Comparative Guide
A new wave of antiviral research has focused on the development of potent inhibitors targeting the main protease (Mpro or 3CLpro) of various viruses, an enzyme critical for viral replication. Among the most promising candidates are analogs of GC373, a broad-spectrum protease inhibitor. This guide provides a comparative analysis of the efficacy of this compound and its improved analogs, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound is a dipeptidyl aldehyde that effectively inhibits the 3CL protease of several viruses, including coronaviruses.[1][2] Its prodrug, GC376, is a bisulfite adduct that converts to the active form, this compound, within the body.[3][4][5] This conversion allows for improved solubility and bioavailability. Both compounds have demonstrated significant inhibitory activity against the 3CL proteases of numerous coronaviruses, including SARS-CoV-2.[4][5][6][7] The mechanism of action involves the aldehyde warhead of this compound forming a covalent bond with the catalytic cysteine residue in the active site of the 3CL protease, thereby blocking its function and halting viral replication.[3][4]
Comparative Efficacy of this compound and its Analogs
Recent research has focused on synthesizing and evaluating novel analogs of this compound with the goal of enhancing potency, selectivity, and pharmacokinetic properties. The following tables summarize the in vitro efficacy of this compound, its prodrug GC376, and several promising analogs against key viral proteases and in cell-based assays.
| Compound | Target Protease | IC50 (μM) | Virus | Cell Line | EC50 (μM) | Reference |
| This compound | SARS-CoV-2 Mpro | 0.40 ± 0.05 | SARS-CoV-2 | Vero E6 | 0.9 - 1.5 | [5][8] |
| SARS-CoV Mpro | 3.48 | SARS-CoV | - | - | [9] | |
| MERS-CoV Mpro | - | MERS-CoV | - | 0.5 | [5] | |
| Feline Coronavirus (FCoV) Mpro | - | FIPV | - | - | [5] | |
| GC376 (Prodrug) | SARS-CoV-2 Mpro | 0.19 ± 0.04 | SARS-CoV-2 | Vero E6 | 0.49 - 0.91 | [5][8] |
| SARS-CoV Mpro | 4.35 | SARS-CoV | - | - | [9] | |
| Feline Coronavirus (FCoV) Mpro | 0.49 ± 0.07 | FIPV | - | - | [5] | |
| Compound 8 | SARS-CoV-2 Mpro | 0.07 | SARS-CoV-2 | Vero E6 | 0.57 | [3] |
| Compound 9 | SARS-CoV-2 Mpro | 0.08 | SARS-CoV-2 | Vero E6 | 0.70 | [3] |
| Compound 10 | SARS-CoV-2 Mpro | 0.019 | SARS-CoV-2 | Vero E6 | 0.30 | [3] |
| Compound 4 | IBV 3CLpro | 0.058 | IBV | - | < 10 | [10] |
| UAWJ247 | SARS-CoV-2 Mpro | - | SARS-CoV-2 | Vero | Strongest inhibition among analogs tested | [8] |
Table 1: In vitro inhibitory activity of this compound and its analogs against viral proteases (IC50) and viral replication in cell culture (EC50). Lower values indicate higher potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its analogs.
3CL Protease (Mpro) Inhibition Assay (FRET-based)
This assay quantifies the enzymatic activity of 3CL protease and the inhibitory effect of compounds.
-
Reagents and Materials:
-
Recombinant 3CL protease (e.g., from SARS-CoV-2, MERS-CoV).
-
Fluorogenic substrate: A peptide containing the 3CLpro cleavage sequence flanked by a fluorophore and a quencher (e.g., Abz-SVTLQSG-Y(NO2)-R).
-
Assay buffer: e.g., 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test compounds (this compound and its analogs) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
The test compound is serially diluted in DMSO and then further diluted in assay buffer.
-
A fixed concentration of the 3CL protease is mixed with the diluted compound or DMSO (vehicle control) in the assay plate wells and incubated for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity is measured kinetically over a specific period (e.g., 30 minutes) at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence increase.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay
This assay determines the efficacy of the compounds in inhibiting viral replication in a cellular environment.
-
Reagents and Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2).
-
Virus stock with a known titer.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO.
-
Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, reagents for RT-qPCR to measure viral RNA, or antibodies for plaque reduction assay).
-
96-well cell culture plates.
-
-
Procedure:
-
Host cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
The test compound is serially diluted in cell culture medium.
-
The cell monolayer is washed, and the diluted compound is added to the wells.
-
The cells are then infected with the virus at a specific multiplicity of infection (MOI).
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
The antiviral effect is quantified using one of the following methods:
-
Cytopathic Effect (CPE) Assay: The cells are stained with crystal violet. The amount of staining is proportional to the number of viable cells, which is reduced by viral CPE. The half-maximal effective concentration (EC50) is the compound concentration that protects 50% of the cells from virus-induced death.
-
Plaque Reduction Assay: The number of viral plaques (localized areas of cell death) is counted in the presence of different compound concentrations. The EC50 is the concentration that reduces the number of plaques by 50%.
-
RT-qPCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the copy number is quantified. The EC50 is the concentration that reduces viral RNA levels by 50%.
-
-
The cytotoxicity of the compounds is also assessed in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its analogs.
Caption: Mechanism of this compound inhibition of viral replication.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Broad-Spectrum Antivirals against 3C or 3C-Like Proteases of Picornaviruses, Noroviruses, and Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Feline coronavirus drug inhibits the main protease of SARS-CoV-2 and blocks virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Potency, Safety, and Pharmacokinetic Profiles of Potential Inhibitors Targeting SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in the development of antivirals against SARS-Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GC373: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like GC373 are paramount to ensuring laboratory safety and environmental protection. While specific regulatory guidelines for every novel compound may not be readily available, a comprehensive disposal plan can be formulated by adhering to established principles of chemical and biohazardous waste management. This guide provides essential, step-by-step procedures for the safe disposal of this compound, an antiviral peptide aldehyde, in a laboratory setting.
Core Principles of this compound Disposal
The disposal of this compound and associated materials should be approached with the understanding that it is an active pharmacological agent. Therefore, the primary goals are to prevent its release into the environment and to neutralize any potential biological hazards from contaminated materials. Key principles include:
-
Segregation: All waste streams containing this compound must be kept separate from general laboratory waste.
-
Decontamination: When feasible and safe, materials contaminated with this compound should be decontaminated.
-
Secure Containment: Waste must be stored in clearly labeled, leak-proof containers.
-
Institutional Compliance: All procedures must align with the specific guidelines of your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
For quick reference, the following table summarizes key chemical properties of this compound.
| Property | Value |
| Chemical Formula | C21H29N3O5[1] |
| Molecular Weight | 403.48 g/mol [1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound-containing waste depends on the form of the waste: solid, liquid, or sharps.
Solid Waste Disposal (e.g., contaminated gloves, pipette tips, vials)
-
Segregation: At the point of generation, place all solid waste contaminated with this compound into a designated, leak-proof biohazard bag (typically red or orange).
-
Containment: The primary biohazard bag should be placed within a secondary, rigid container that is clearly labeled "Hazardous Chemical Waste: this compound" and includes the biohazard symbol.
-
Storage: Store the container in a designated satellite accumulation area away from general lab traffic.
-
Pickup: Once the container is full, or in accordance with your institution's EHS timeline, arrange for a hazardous waste pickup.
Liquid Waste Disposal (e.g., unused stock solutions, cell culture media)
-
Chemical Deactivation (Recommended):
-
For solutions of known concentration, a chemical deactivation step is advised to denature the peptide aldehyde. A common method is to add a 10% final concentration of bleach (sodium hypochlorite) and allow it to react for at least 30 minutes.
-
Caution: Be aware of potential reactions with other components in the solution (e.g., media) that could produce hazardous fumes. Perform this step in a well-ventilated area or a chemical fume hood.
-
-
Collection: Pour the deactivated or untreated liquid waste into a dedicated, leak-proof, and chemically resistant waste container. The container must be clearly labeled "Hazardous Liquid Waste: this compound" and include any other chemical constituents.
-
Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.
-
Disposal: Arrange for chemical waste pickup through your institution's EHS department. Do not pour this compound solutions down the drain. Antiviral compounds can have ecotoxicological effects and contribute to environmental contamination[2][3].
Sharps Disposal (e.g., needles, syringes)
-
Immediate Disposal: Immediately after use, place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.
-
Labeling: The sharps container should be clearly labeled with "Biohazard" and "Chemical Sharps: this compound".
-
Do Not Overfill: Seal the container when it is no more than three-quarters full.
-
Pickup: Dispose of the sealed sharps container through your institution's biohazardous or chemical waste stream, as directed by your EHS department.
Experimental Protocols: Decontamination of Non-Porous Surfaces
In the event of a spill of a this compound solution, the following protocol should be followed for decontamination of non-porous surfaces (e.g., benchtops, equipment).
-
Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Containment: Cover the spill with absorbent material.
-
Decontamination: Working from the outside in, apply a freshly prepared 10% bleach solution to the spill area.
-
Contact Time: Allow the bleach solution to remain in contact with the spill area for at least 30 minutes.
-
Cleaning: Wipe the area clean with fresh absorbent material.
-
Rinsing: For sensitive equipment, wipe the area with 70% ethanol to remove residual bleach. For other surfaces, wipe with water.
-
Waste Disposal: All materials used for cleanup must be disposed of as solid this compound waste.
Visualizing the this compound Disposal Workflow
To provide a clear, at-a-glance overview of the procedural flow, the following diagram illustrates the decision-making process for proper this compound waste segregation and disposal.
Caption: Logical workflow for the segregation and disposal of this compound waste.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety protocols to ensure full compliance and safety.
References
- 1. medkoo.com [medkoo.com]
- 2. Predicted occurrence, ecotoxicological risk and environmentally acquired resistance of antiviral drugs associated with COVID-19 in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental impact assessment of COVID-19 therapeutic solutions. A prospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
